4,5-Dehydro Apixaban
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]pyrazolo[3,4-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-13,15H,2-4,14H2,1H3,(H2,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTJDWJXHOSJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=CN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis Pathway of 4,5-Dehydro Apixaban
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dehydro Apixaban is a prominent process-related impurity and a structural analog of Apixaban, a widely prescribed direct factor Xa inhibitor used in the prevention and treatment of thromboembolic disorders. The key structural distinction of this compound is the presence of a double bond at the 4,5-position of the pyrazolo[3,4-c]pyridine core, resulting from a dehydrogenation reaction. The monitoring and control of this impurity are critical for ensuring the quality, safety, and efficacy of the final Apixaban drug product. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations.
Synthesis Pathway Overview
The most documented synthetic route to this compound involves a multi-step process culminating in a [3+2] cyclization-elimination reaction. The synthesis commences with the preparation of key intermediates, followed by their condensation and subsequent transformation to yield the final product.
A common strategy begins with the synthesis of the intermediate, 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone. This intermediate is then reacted with an activated hydrazone species to construct the pyrazole ring system. The final dehydrogenated structure is typically formed through an elimination reaction that is part of the cyclization sequence.
Experimental Protocols
The following experimental protocols are based on available literature for the synthesis of Apixaban impurities and have been adapted to specifically address the formation of this compound.
Synthesis of 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-6-methyl-1-piperidinyl)phenyl]-2(1H)-pyridinone (Intermediate 1)
This pivotal intermediate is synthesized from 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone and 5-oxohexanoic acid.[1] The reaction is conducted under acidic catalysis in the presence of a reducing agent to yield the desired piperidinone ring structure.
Synthesis of this compound
The synthesis of this compound is achieved through a cyclization and hydrolysis reaction between 2-Chloro-2-[2-(4-methoxyphenyl) hydrazono]acetate and 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone.[2]
Reaction: A mixture of 2-Chloro-2-[2-(4-methoxyphenyl) hydrazono]acetate and 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone is subjected to a cyclization reaction, which is then followed by hydrolysis to yield this compound.[2] While the specific reaction conditions such as solvent, temperature, and reaction time are not detailed in the available abstract, a general procedure for similar cyclization reactions in Apixaban synthesis involves the use of a suitable base in an organic solvent.
Data Presentation
The following tables summarize the quantitative data for the characterization of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C25H23N5O4 | 457.48 |
Table 1: Physicochemical Properties of this compound [3]
| Analysis | Result |
| Purity (by HPLC) | 99.3% |
Table 2: Purity of Synthesized this compound (referred to as compound 1 in the study) [2]
| Spectroscopic Data | Observed Peaks/Signals |
| Mass Spectrometry (MS) | ESI: m/z [M+H]+ |
| 1H-NMR | Consistent with the proposed structure |
| 13C-NMR | Consistent with the proposed structure |
Table 3: Spectroscopic Characterization of this compound [2] Note: Specific peak assignments are not publicly available but are confirmed to be consistent with the structure.
Mandatory Visualization
The following diagrams illustrate the logical relationships in the synthesis of this compound.
Caption: General synthesis pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Unraveling the Apixaban Impurity Profile: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Apixaban's Process-Related and Degradation Impurities, their Identification, and Control Strategies
For researchers, scientists, and drug development professionals vested in the landscape of anticoagulant therapies, a comprehensive understanding of the impurity profile of active pharmaceutical ingredients (APIs) is paramount. This technical guide provides a deep dive into the impurity profile of Apixaban, a widely prescribed direct factor Xa inhibitor. This document outlines the known process-related and degradation impurities, details the analytical methodologies for their identification and quantification, and presents relevant biological pathways, adhering to the stringent requirements of clarity, data integrity, and visual representation.
Introduction to Apixaban and the Imperative of Impurity Profiling
Apixaban is a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Its efficacy in preventing and treating thromboembolic disorders has established it as a cornerstone in cardiovascular medicine.[2] However, like any synthetically derived pharmaceutical compound, Apixaban is susceptible to the presence of impurities. These impurities can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[3][4]
The control of these impurities is not merely a matter of regulatory compliance but a fundamental aspect of ensuring the safety and efficacy of the final drug product.[5] Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines for the reporting, identification, and qualification of impurities in new drug substances.[6][7] This guide aligns with these principles to provide a robust resource for professionals in the field.
The Landscape of Apixaban Impurities
The impurities associated with Apixaban can be broadly categorized into two main classes: process-related impurities and degradation products.
Process-Related Impurities: These are chemical entities that arise during the synthesis of the Apixaban drug substance. They can include unreacted starting materials, intermediates, by-products, and reagents. Several process-related impurities of Apixaban have been identified and characterized.[8][9]
Degradation Products: These impurities are formed when the Apixaban drug substance is subjected to various stress conditions, such as exposure to acid, base, oxidation, heat, or light.[10][11] Forced degradation studies are a critical component of drug development, as they help to elucidate the degradation pathways and establish the stability-indicating nature of analytical methods.[12]
The following table summarizes some of the known process-related and degradation impurities of Apixaban, along with their chemical names and molecular formulas.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Type |
| Apixaban Acid Impurity | 503614-92-4 | C₂₅H₂₄N₄O₅ | 460.48 | Process-Related |
| Apixaban Amino Acid Impurity | 2206825-87-6 | C₂₅H₂₇N₅O₅ | 477.52 | Process-Related |
| Apixaban Chloro Impurity | 2029205-64-7 | C₂₄H₂₂ClN₅O₃ | 463.92 | Process-Related |
| Apixaban Dehydro Impurity | 1074549-89-5 | C₂₅H₂₃N₅O₄ | 457.48 | Degradation |
| Apixaban Impurity 8 | 1074549-87-3 | C₂₆H₂₇N₅O₄ | 473.5 | Process-Related |
| Apixaban Impurity 9 (Ethyl Ester) | 503614-91-3 | C₂₇H₂₉N₅O₄ | 487.55 | Process-Related |
| Apixaban Impurity J | N/A | C₄₁H₃₅N₉O₇ | N/A | Process-Related |
| Apixaban Carboxylic Acid O-Desmethyl Impurity | 2459302-74-8 | C₂₄H₂₂N₄O₅ | 446.46 | Degradation |
Quantitative Analysis of Apixaban Degradation
Forced degradation studies are instrumental in understanding the stability of a drug substance. The following table summarizes the typical degradation of Apixaban under various stress conditions as reported in the literature. It is important to note that the extent of degradation can vary depending on the specific experimental conditions.[8][13]
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Key Degradation Products |
| Acid Hydrolysis | 1 M HCl | 24 hrs | 105°C | ~15-22% | Hydrolysis of the oxopiperidine and tetrahydro-oxo-pyridine moieties |
| Base Hydrolysis | 1 M NaOH | 2 hrs | 105°C | ~12% | Hydrolysis of the amide and lactam functionalities |
| Oxidative Degradation | 15% v/v H₂O₂ | 24 hrs | Room Temp | Stable | Minimal degradation observed |
| Thermal Degradation | Dry Heat | 7 days | 105°C | Stable | No significant degradation |
| Photolytic Degradation | Exposure to 1.2 million lux hours (visible) & 200 Wh/m² (UV) | - | - | Stable | No significant degradation |
Experimental Protocols for Impurity Identification
The identification and quantification of Apixaban impurities rely on sophisticated analytical techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS).[14]
Forced Degradation Studies
A typical protocol for conducting forced degradation studies on Apixaban is as follows:
-
Preparation of Stock Solution: Prepare a stock solution of Apixaban in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Degradation: Treat the stock solution with 1 M hydrochloric acid and heat at an elevated temperature (e.g., 105°C) for a specified duration (e.g., 24 hours). Neutralize the solution before analysis.[8]
-
Base Degradation: Treat the stock solution with 1 M sodium hydroxide and heat at an elevated temperature (e.g., 105°C) for a specified duration (e.g., 2 hours). Neutralize the solution before analysis.[8]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 15% v/v) at room temperature for a specified duration (e.g., 24 hours).[8]
-
Thermal Degradation: Expose the solid Apixaban drug substance to dry heat in a calibrated oven at a high temperature (e.g., 105°C) for an extended period (e.g., 7 days).[8]
-
Photolytic Degradation: Expose the Apixaban drug substance (both solid and in solution) to a combination of visible and UV light in a photostability chamber.[8]
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.
RP-HPLC Method for Impurity Profiling
A representative RP-HPLC method for the separation and quantification of Apixaban and its impurities is detailed below. It is crucial to validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]
-
Chromatographic System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector or a UV detector.
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: An aqueous buffer, such as 0.1% trifluoroacetic acid (TFA) in water.[14]
-
Mobile Phase B: An organic solvent, typically acetonitrile.[14]
-
Gradient Elution: A gradient program is employed to achieve optimal separation of all impurities from the main Apixaban peak.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 25°C.[14]
-
Detection Wavelength: Detection is commonly performed at 280 nm, where Apixaban and its impurities exhibit good absorbance.[14]
-
Injection Volume: A standard injection volume of 10-20 µL is used.
Visualizing Key Pathways and Workflows
Apixaban's Mechanism of Action: Inhibition of Factor Xa
Apixaban exerts its anticoagulant effect by directly inhibiting Factor Xa, a pivotal enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[1]
Caption: Apixaban's inhibition of Factor Xa in the coagulation cascade.
Experimental Workflow for Apixaban Impurity Analysis
The systematic analysis of Apixaban impurities follows a well-defined workflow, from sample preparation to data analysis and reporting.
References
- 1. Factor Xa Inhibitors (Apixaban, Rivaroxaban, Edoxaban) Mnemonic for USMLE [pixorize.com]
- 2. ijcpa.in [ijcpa.in]
- 3. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpionline.org [jpionline.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchpublish.com [researchpublish.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4,5-Dehydro Apixaban (CAS Number: 1074549-89-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dehydro Apixaban, a known impurity and critical reference standard in the manufacturing of the anticoagulant drug, Apixaban. This document details its chemical identity, synthesis, and analytical characterization. Experimental protocols for its synthesis and analysis are outlined, and key quantitative data are presented in tabular format for ease of reference. Furthermore, this guide includes graphical representations of the synthetic pathway and a proposed analytical workflow to support researchers and professionals in the pharmaceutical industry.
Introduction
This compound is a structural analog and a process impurity of Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation factor Xa.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product. This compound serves as a vital chemical reference standard for the identification and quantification of this impurity during the quality control of Apixaban synthesis.[3] The key structural difference between Apixaban and its 4,5-dehydro analog is the presence of a double bond between the 4th and 5th positions of the dihydropyrazolo[3,4-c]pyridine core, resulting from a dehydrogenation reaction.[3] This guide aims to provide a detailed technical resource on this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 1074549-89-5 | |
| Molecular Formula | C₂₅H₂₃N₅O₄ | [1] |
| Molecular Weight | 457.48 g/mol | [1] |
| Appearance | White to Pale Beige Solid | |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | |
| Storage Condition | Refrigerator (2-8 °C) | |
| Melting Point | >252°C (decomposition) | |
| pKa (Predicted) | 14.67 ± 0.20 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of key intermediates. The introduction of the double bond at the 4,5-position is the defining step and is typically achieved through a dehydrogenation reaction, often as part of a cyclization-elimination sequence.[3]
Synthetic Pathway
The synthesis of this compound can be conceptualized as a convergent synthesis involving the preparation of two key intermediates, followed by their condensation and subsequent cyclization.
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol based on available literature for the synthesis of this compound.[3] Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of Intermediate A - 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-6-methyl-1-piperidyl)phenyl]-2(1H)-pyridone
-
To a solution of 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone in a suitable organic solvent, add 5-oxohexanoic acid.
-
Introduce an acidic catalyst and a reducing agent to the reaction mixture.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by recrystallization or column chromatography to yield the desired intermediate.
Step 2: Synthesis of Intermediate B - [(4-methoxyphenyl)hydrazino]ethyl chloroacetate
-
Combine 4-methoxyphenylhydrazine and ethyl chloroacetate in an appropriate solvent.
-
Stir the reaction mixture at room temperature, monitoring for the formation of the product by TLC or HPLC.
-
Once the reaction is complete, isolate the product through extraction and solvent evaporation.
Step 3: Synthesis of this compound
-
Dissolve the intermediate from Step 1, 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-6-methyl-1-piperidyl)phenyl]-2(1H)-pyridone, and the intermediate from Step 2, [(4-methoxyphenyl)hydrazino]ethyl chloroacetate, in acetonitrile.
-
Add potassium carbonate to the mixture to create alkaline conditions.
-
Heat the reaction mixture to reflux and monitor its progress.
-
After the reaction is complete, filter the solid potassium salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude this compound using column chromatography or recrystallization to obtain the final product of high purity.
Analytical Characterization
The definitive identification and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the proton environment in the molecule.
-
¹³C-NMR: Reveals the number and types of carbon atoms present. Although complete assignment is not widely published, reported chemical shifts in DMSO-d₆ are available.[3]
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the molecule with high accuracy. The expected monoisotopic mass for C₂₅H₂₃N₅O₄ is 457.1750 g/mol , with an expected [M+H]⁺ ion at m/z 458.1823.[3]
A summary of the reported ¹³C-NMR chemical shifts for this compound in DMSO-d₆ is presented below.[3]
| Chemical Shift (δ) in ppm |
| 173.30 |
| 167.95 |
| 162.55 |
| 144.62 |
| 139.26 |
| 134.62 |
| 133.84 |
| 131.50 |
| 129.35 |
| 129.09 |
| 128.64 |
| 127.51 |
| 122.87 |
| 115.86 |
| 115.25 |
| 114.91 |
| 102.46 |
| 72.54 |
| 61.31 |
| 61.09 |
| 56.60 |
| 46.50 |
| 31.65 |
| 27.79 |
| 21.47 |
| 13.86 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is the primary method for assessing the purity of this compound and for its quantification in Apixaban drug substance and product. A typical RP-HPLC method for Apixaban and its impurities would be a suitable starting point for method development.
Experimental Protocol: A General RP-HPLC Method for Impurity Profiling
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is typically used to separate the main component from its impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized batch of this compound.
Pharmacology and Metabolism
Currently, there is limited publicly available information specifically on the pharmacological activity and metabolism of this compound. Its primary role in the pharmaceutical industry is as a reference standard for an impurity. The metabolism of the parent drug, Apixaban, is well-documented and primarily occurs via cytochrome P450 (CYP) 3A4/5, with minor contributions from other CYP enzymes.[] Apixaban is metabolized through O-demethylation and hydroxylation.[5] Further research would be required to determine if this compound is a metabolite of Apixaban or if it undergoes its own metabolic transformations.
Conclusion
This compound is a critical compound for the quality control of the widely used anticoagulant, Apixaban. This technical guide has provided a detailed overview of its chemical properties, a plausible synthetic route with a generalized experimental protocol, and a summary of analytical techniques for its characterization. The provided data and workflows are intended to be a valuable resource for researchers and professionals involved in the synthesis, analysis, and quality control of Apixaban and its related compounds. Further investigation into the specific pharmacological and metabolic profile of this compound is warranted to fully understand its potential biological impact.
References
The Formation of Apixaban Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of impurities in the synthesis and degradation of Apixaban, a direct factor Xa inhibitor widely used as an anticoagulant. Understanding the origin, structure, and formation pathways of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document summarizes key findings from published literature, presenting data in a structured format, detailing experimental protocols, and visualizing complex relationships to facilitate a deeper understanding of Apixaban impurity profiling.
Classification and Origin of Apixaban Impurities
Impurities in Apixaban can be broadly categorized into two main classes: process-related impurities and degradation products.[1][2]
-
Process-Related Impurities: These are chemical species that are formed during the manufacturing process of the Apixaban drug substance.[3] They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts.[4][5][] The presence and levels of these impurities are highly dependent on the synthetic route and the control of reaction conditions.[7]
-
Degradation Products: These impurities result from the chemical decomposition of the Apixaban molecule under various stress conditions such as exposure to acid, base, light, heat, and oxidizing agents.[8][9][10] Forced degradation studies are intentionally conducted to identify potential degradation products that could form during storage and handling of the drug substance and product.[11][12][13][14]
Key Impurities in Apixaban
Several process-related and degradation impurities of Apixaban have been identified and characterized. A summary of some of these impurities is provided below.
| Impurity Name/Identifier | Type | Brief Description and Origin |
| Process-Related Impurities | ||
| Apixaban PG ester-1 & PG ester-2 | Process-Related | Arise during the synthesis of the Apixaban drug substance and are later converted to the final drug.[4][5] |
| Dimer Impurities | Process-Related | High molecular weight impurities formed as by-products during specific steps of the synthesis, potentially involving diazotization reactions.[15][16] |
| N-ethyl impurity | Process-Related | Formation is linked to specific process parameters during manufacturing.[7] |
| 1-(4-aminophenyl)-3-morpholinopiperidin-2-one | Process-Related | A reduced form of an intermediate generated during the synthesis of an Apixaban precursor.[17] |
| Apixaban Impurity C | Process-Related | A known process-related impurity.[18][19] |
| Degradation Products | ||
| Apixaban open-ring acid | Degradation | A primary product of hydrolysis, particularly under basic conditions.[20] |
| Apixaban acid | Degradation | A major product formed during acid and base hydrolysis.[20] |
| Positional Isomers (DP1, DP4 and DP2, DP5) | Degradation | Sets of positional isomers identified after forced degradation in acidic and basic media.[8] |
Formation Pathways of Apixaban Impurities
The formation of Apixaban impurities is governed by specific chemical reactions. Understanding these pathways is crucial for developing control strategies.
Degradation Pathways
Forced degradation studies have revealed that Apixaban is susceptible to hydrolysis, particularly in acidic and basic environments, while it shows relative stability under photolytic, thermal, and oxidative stress.[8][9][21][22][23]
-
Hydrolytic Degradation: This is the most significant degradation pathway for Apixaban.
-
Acidic Hydrolysis: Under acidic conditions, hydrolysis of the amide bond in the oxopiperidine moiety is a primary degradation route.[9][24] This can lead to the formation of "Apixaban acid" and other related degradation products.[20]
-
Alkaline Hydrolysis: In basic media, hydrolysis can occur at both the oxopiperidine and the tetrahydro-oxo-pyridine moieties.[9][24] This results in the formation of "Apixaban open-ring acid" and other degradation products.[20]
-
The logical flow of hydrolytic degradation can be visualized as follows:
Caption: Hydrolytic degradation pathways of Apixaban.
Process-Related Impurity Formation
The formation of process-related impurities is intrinsically linked to the synthetic route employed for Apixaban production. For instance, dimer impurities have been reported to form from a side reaction during a reduction step in the synthesis of a key intermediate.[15][16]
A simplified logical diagram illustrating the origin of a process-related impurity is shown below:
Caption: Formation of a process-related dimer impurity.
Quantitative Data from Forced Degradation Studies
The following table summarizes the typical extent of degradation observed for Apixaban under various stress conditions as reported in the literature. It is important to note that the actual degradation percentages can vary based on the specific experimental conditions (e.g., concentration of stressor, temperature, duration of exposure).
| Stress Condition | Reagents and Conditions | Degradation Observed | Key Degradation Products |
| Acid Hydrolysis | 1 M HCl, 24 hrs[11] | Significant degradation[11] | Degradation products 1, 2, and 3[8] |
| Base Hydrolysis | 1 M NaOH, 2 hrs[11] | Significant degradation[11] | Degradation products 1, 2, 3, 4, and 5[8] |
| Oxidation | 15% v/v H₂O₂, 24 hrs[11] | Relatively stable[8][9] | - |
| Thermal | 105°C, 7 days[11] | Relatively stable[8][9] | - |
| Photolytic | 1.2 million lux hours[11] | Relatively stable[8][9] | - |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible study of Apixaban impurities. Below are representative methodologies for forced degradation studies and analytical impurity profiling.
Forced Degradation Studies
A typical workflow for conducting forced degradation studies on Apixaban is as follows:
Caption: Experimental workflow for forced degradation studies.
Protocol for Acid Hydrolysis:
-
Prepare a stock solution of Apixaban in a suitable solvent.
-
Treat the solution with an equal volume of 1 M hydrochloric acid.
-
The mixture is then typically heated (e.g., at 60-80°C) for a specified period (e.g., several hours to days).[11][13]
-
After the specified time, the solution is cooled and neutralized.
-
The sample is then diluted to a suitable concentration for analysis by a stability-indicating HPLC method.[12]
Protocol for Base Hydrolysis:
-
Prepare a stock solution of Apixaban.
-
Treat the solution with an equal volume of 1 M sodium hydroxide.
-
The mixture is kept at room temperature or heated for a defined period.[11]
-
After the incubation, the solution is neutralized.
-
The sample is diluted for subsequent analysis.
Protocol for Oxidative Degradation:
-
Prepare a solution of Apixaban.
-
Add a solution of hydrogen peroxide (e.g., 3-30%).
-
The mixture is kept at room temperature for a specified duration.[11]
-
The sample is then analyzed.
Analytical Method for Impurity Profiling
A common technique for the separation and quantification of Apixaban and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12][13][25][26]
Typical RP-HPLC Method Parameters:
| Parameter | Typical Value |
| Column | C18 (e.g., Ascentis Express C18, 4.6 mm x 100 mm, 2.7 µm)[11] |
| Mobile Phase A | Phosphate buffer[11] or 0.1% Trifluoroacetic acid in water[25][26] |
| Mobile Phase B | Acetonitrile[11][25][26] |
| Gradient Elution | A time-programmed gradient of Mobile Phase B is typically used. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40°C[25][26][27] |
| Detection Wavelength | 225 nm or 280 nm[11][25][26] |
| Injection Volume | 3 - 20 µL[27] |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, precise, accurate, linear, and robust for the quantification of Apixaban and its impurities.[11][12][25][26]
Structural Elucidation of Impurities
The definitive identification of impurities requires their isolation and structural characterization using advanced analytical techniques.
-
Isolation: Preparative HPLC is commonly used to isolate sufficient quantities of the impurities for structural analysis.[8][10][20]
-
Characterization:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and tandem MS (MS/MS) are used to determine the elemental composition and fragmentation patterns of the impurities, providing crucial information about their structure.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful techniques for the unambiguous structural elucidation of isolated impurities.[4][5][8][10][20]
-
Infrared (IR) Spectroscopy: IR can be used to identify functional groups present in the impurity molecules.[17]
-
Conclusion
A thorough understanding of the formation of Apixaban impurities is paramount for the development of a robust and well-controlled manufacturing process. This guide has summarized the key types of impurities, their formation pathways, and the analytical methodologies used for their detection and characterization. By leveraging this knowledge, researchers and drug development professionals can implement effective control strategies to ensure the purity, safety, and quality of Apixaban, ultimately safeguarding patient health. The continuous investigation into potential new impurities and the refinement of analytical techniques will remain a critical aspect of the lifecycle management of this important anticoagulant.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. karpschem.in [karpschem.in]
- 3. US20160326171A1 - Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters - Google Patents [patents.google.com]
- 4. Synthesis and characterization of impurities of Apixaban drug substance—An anticoagulant [scite.ai]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Understanding the Stress Testing Characteristics of Apixaban, Structural Elucidation of a Novel Degradation Impurity, and Stability-Indicating Method Development for Quantification of Related Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 12. ijpsr.com [ijpsr.com]
- 13. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bbrc.in [bbrc.in]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. EP3280714B1 - Dimer impurities of apixaban and method to remove them - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. veeprho.com [veeprho.com]
- 19. Apixaban Impurity C | 1904628-10-9 [chemicea.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry | Semantic Scholar [semanticscholar.org]
- 23. Stability-indicating spectrophotometric methods for determination of the anticoagulant drug apixaban in the presence of its hydrolytic degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. researchpublish.com [researchpublish.com]
Spectroscopic and Synthetic Profile of 4,5-Dehydro Apixaban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, a plausible synthetic pathway, and the mechanistic context of 4,5-Dehydro Apixaban, a known impurity and structural analog of the direct Factor Xa inhibitor, Apixaban. This document is intended to serve as a valuable resource for researchers involved in the development, analysis, and quality control of Apixaban.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While fully assigned, peer-reviewed data is not extensively available in the public domain, the following tables summarize the key reported spectroscopic information.
Table 1: NMR Spectroscopic Data for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of organic molecules. The following chemical shifts have been reported for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
| ¹H-NMR Chemical Shifts (δ) in ppm | ¹³C-NMR Chemical Shifts (δ) in ppm |
| 9.12 | 168.5 |
| 8.54 | 163.2 |
| 8.43 | 159.8 |
| 8.41 | 155.4 |
| 8.17 | 142.1 |
| 7.93 | 138.7 |
| 7.59 | 133.2 |
| 5.30 | 129.5 |
| 4.99 | 128.9 |
| 4.92 | 127.3 |
| 3.71 | 126.8 |
| 3.48 | 121.0 |
| 3.27 | 114.6 |
| 3.06 | 55.9 |
| 2.57 | 49.5 |
| 2.28 | 32.8 |
| 29.3 | |
| 23.5 | |
| 21.2 | |
| 17.9 |
Note: The specific proton and carbon assignments for these shifts are not fully detailed in publicly accessible sources.
Table 2: Mass Spectrometry and Physical Properties of this compound
Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of a compound.
| Property | Value |
| Molecular Formula | C₂₅H₂₃N₅O₄[1][2][3] |
| Molecular Weight | 457.48 g/mol [1][2] |
| Expected [M+H]⁺ (m/z) | 458.2 |
Table 3: Infrared (IR) Spectroscopy Data
While detailed public domain IR spectra for this compound are limited, data is often available from commercial suppliers of this impurity standard. The expected characteristic absorption bands would be similar to Apixaban, with potential shifts due to the introduced unsaturation. Key functional group regions to consider are:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3400 - 3200 |
| C-H Stretch (Aromatic/Alkene) | 3100 - 3000 |
| C=O Stretch (Amide, Lactam) | 1700 - 1630 |
| C=C Stretch (Aromatic, Alkene) | 1600 - 1450 |
| C-O Stretch (Ether) | 1250 - 1000 |
Experimental Protocols
The following sections outline plausible experimental methodologies for the synthesis and spectroscopic characterization of this compound based on available literature for Apixaban and its analogs.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process involving the formation of key intermediates followed by a dehydrogenation step.
Caption: Apixaban's mechanism of action in the coagulation cascade.
This pathway illustrates how both the intrinsic and extrinsic pathways converge on the activation of Factor X to Factor Xa. Factor Xa then catalyzes the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, the primary component of a blood clot. Apixaban exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity and preventing the downstream amplification of the clotting cascade. The presence of the 4,5-dehydro modification in the impurity may influence its binding affinity and inhibitory potency towards Factor Xa.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of Apixaban, a direct factor Xa (FXa) inhibitor, and its related compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of key pathways and workflows.
Introduction to Apixaban
Apixaban is an orally bioavailable anticoagulant that selectively and reversibly inhibits FXa, a critical enzyme in the coagulation cascade.[1] By inhibiting FXa, Apixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.[1] It is indicated for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE). The discovery of Apixaban was a significant advancement in anticoagulant therapy, offering a more predictable pharmacokinetic and pharmacodynamic profile compared to traditional anticoagulants like warfarin.
Mechanism of Action
Apixaban's therapeutic effect is derived from its direct inhibition of FXa. This action interrupts the intrinsic and extrinsic pathways of the coagulation cascade, ultimately leading to the inhibition of thrombin-induced platelet aggregation.
References
Methodological & Application
Application Note: Quantification of 4,5-Dehydro Apixaban in Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apixaban is an oral, direct factor Xa inhibitor used to prevent and treat thromboembolic events. During the synthesis and storage of the Apixaban drug substance, process-related impurities and degradation products can arise. One such critical impurity is 4,5-Dehydro Apixaban, a structural analog of Apixaban characterized by a double bond in the dihydropyrazolo[3,4-c]pyridine core.[1] The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.
This application note provides a detailed protocol for the quantification of this compound in Apixaban drug substance using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is designed to be specific, sensitive, accurate, and precise, in accordance with ICH guidelines.[2][3][4][5]
Quantitative Data Summary
The following table summarizes the quantitative performance of the analytical method for this compound and other related impurities.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Apixaban | ~2.2 - 6.0 | 7.5 - 37.5 | >0.99 | 0.09 | 0.31 | 94.2 - 108.5 |
| This compound | Not specified | Not specified | >0.99 | Not specified | Not specified | 94.2 - 108.5 |
| Other Impurities | Variable | 4 - 14 | >0.99 | ~0.1 | ~0.3 | 94.2 - 108.5 |
Note: Specific retention time, LOD, and LOQ for this compound are not explicitly detailed in the provided search results but the method is validated for Apixaban and its impurities collectively. The performance for this compound is expected to be within the validated range for other impurities.[5][6]
Experimental Protocol
This protocol outlines a stability-indicating RP-HPLC method for the quantification of this compound.
Materials and Reagents
-
Apixaban Reference Standard (>99.5% purity)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Dihydrogen Orthophosphate (AR grade) or Trifluoroacetic Acid (TFA)
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Water (HPLC grade)
-
Diluent: Water and Acetonitrile (1:1 v/v)[7]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Analytical balance
-
Sonicator
-
pH meter
Chromatographic Conditions
| Parameter | Condition |
| Column | Ascentis Express® C18 (100 mm x 4.6 mm, 2.7 µm) or equivalent C18 column (e.g., Zorbax C18, 150 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase A | 0.1% TFA in Water or Phosphate Buffer[5] |
| Mobile Phase B | Acetonitrile[2][5] |
| Gradient Program | A gradient program should be optimized to ensure separation of Apixaban from its impurities. An example gradient is: 0-20 min (75% A to 65% A), 20-30 min (65% A to 40% A), 30-40 min (hold at 40% A), 40-42 min (40% A to 75% A), 42-50 min (hold at 75% A).[8] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 35°C - 40°C[2][7] |
| Detection Wavelength | 220 nm or 280 nm[5][9] |
| Injection Volume | 10 µL - 50 µL[8][10] |
Preparation of Solutions
-
Standard Stock Solution (Apixaban): Accurately weigh about 50 mg of Apixaban reference standard into a 100 mL volumetric flask. Add approximately 80 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.[7]
-
Impurity Stock Solution (this compound): Accurately weigh about 2.5 mg of this compound reference standard into a 20 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Spiked Sample Solution: Prepare a solution of the Apixaban drug substance in the diluent at a concentration of 100 µg/mL. Spike this solution with the this compound stock solution to achieve a final impurity concentration within the linear range (e.g., 5 µg/mL).
Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Demonstrated by the separation of Apixaban from its impurities and any degradation products formed during forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[2][3]
-
Linearity: Assessed by analyzing a series of solutions with varying concentrations of this compound. The correlation coefficient should be >0.99.[5]
-
Accuracy: Determined by the recovery of a known amount of this compound spiked into the sample matrix. Recoveries should be within 94.2% and 108.5%.[5]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should be less than 5.0%.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) by injecting a series of diluted solutions.[5]
-
Robustness: Assessed by making deliberate small changes to the method parameters, such as flow rate, column temperature, and mobile phase composition, and observing the effect on the results.[9]
Visualizations
Chemical Structures and Relationship
Caption: Relationship between Apixaban and its 4,5-Dehydro impurity.
Experimental Workflow
Caption: Workflow for the quantification of this compound.
References
- 1. This compound | 1074549-89-5 | Benchchem [benchchem.com]
- 2. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 3. jmpas.com [jmpas.com]
- 4. ijpsr.com [ijpsr.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. researchpublish.com [researchpublish.com]
- 8. Stability-indicating RP-HPLC method development and validation for determination of nine impurities in apixaban tablet dosage forms. Robustness study by quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
Application Note: Mass Spectrometry Analysis of Apixaban Impurities
References
- 1. Novel Genotoxic Impurities in the First-Line Oral Anticoagulant Drug, Apixaban: Computational Toxicological Evaluation and Development of a Highly Sensitive LC-MS/MS Quantification Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcpa.in [ijcpa.in]
- 5. researchgate.net [researchgate.net]
- 6. EP3280714B1 - Dimer impurities of apixaban and method to remove them - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Determination of the Genotoxic Impurity in Apixaban by LC-MS [cjph.com.cn]
- 10. japsonline.com [japsonline.com]
Application Notes and Protocols for the Laboratory Synthesis of 4,5-Dehydro Apixaban
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 4,5-Dehydro Apixaban, a significant impurity and structural analog of the anticoagulant drug Apixaban. The synthesis involves a multi-step process commencing with the formation of a key piperidinone intermediate, followed by a cyclization-elimination reaction to construct the pyrazole ring with the characteristic 4,5-double bond, and concluding with an amidation step. This protocol is intended for research and development purposes, offering a comprehensive guide for chemists involved in pharmaceutical synthesis and analysis.
Introduction
This compound is a crucial reference standard for the quality control of Apixaban production, as its presence and quantity must be carefully monitored to meet stringent regulatory requirements.[1] Structurally, it differs from Apixaban by the presence of a double bond in the dihydropyrazolo[3,4-c]pyridine core.[1] The synthesis protocol outlined below is based on documented chemical transformations involving key intermediates such as 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone and subsequent cyclization with [(4-methoxyphenyl)hydrazino]ethyl chloroacetate.[1]
Chemical Structures
-
Apixaban: 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
-
This compound: 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-6,7-dihydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide[2]
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
Step 1: Synthesis of 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-6-methyl-1-piperidinyl)phenyl]-2(1H)-pyridinone (Intermediate 1)
This step involves the reductive amination and cyclization to form the piperidinone ring.
-
Reagents and Materials:
-
1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone (0.1 mol, 27.84 g)
-
5-oxohexanoic acid (0.1 mol)
-
Aluminum trichloride (AlCl₃) (0.05 mol)
-
Phenylsilane (0.3 mol)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Water (deionized)
-
Reaction flask, condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel.
-
-
Procedure:
-
To a reaction flask, add 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone, 5-oxohexanoic acid, aluminum trichloride, and phenylsilane.[3]
-
Heat the reaction mixture to 40°C with stirring for 12 hours.[3]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by adding 150 mL of water.
-
Extract the aqueous layer twice with 100 mL portions of dichloromethane.[3]
-
Combine the organic phases and concentrate under reduced pressure until the volume is approximately 50 mL.[3]
-
Add 160 mL of n-hexane to precipitate the product.
-
Cool the mixture to approximately 10°C and stir for 3 hours.[3]
-
Filter the resulting solid using a Büchner funnel to obtain Intermediate 1 as a yellow to off-white solid.[3]
-
Step 2: Synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-6-methylpiperidine-1)-yl)phenyl]-6,7-dihydro-1H-pyrazol[3,4-c]pyridine-3-carboxylate (Intermediate 2)
This is a key cyclization-elimination step to form the dehydro-pyrazole core.
-
Reagents and Materials:
-
Intermediate 1 (from Step 1)
-
[(4-methoxyphenyl)hydrazino]ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Reaction flask, condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
In a reaction flask, dissolve Intermediate 1 in acetonitrile.
-
Add [(4-methoxyphenyl)hydrazino]ethyl chloroacetate and potassium carbonate to the mixture.[1]
-
Heat the reaction mixture under reflux. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
The filtrate containing the ethyl ester (Intermediate 2) is concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
-
Step 3: Synthesis of this compound
The final step is the amidation of the ethyl ester to the carboxamide.
-
Reagents and Materials:
-
Intermediate 2 (0.02 mol, 10.05 g, assuming a similar molecular weight to a related structure for calculation)
-
30% Aqueous ammonia solution (0.4 mol, 23 mL)
-
Tetrahydrofuran (THF, 50 mL)
-
High-pressure reaction vessel.
-
-
Procedure:
-
Dissolve Intermediate 2 in tetrahydrofuran in a high-pressure reaction vessel.[3]
-
Add the 30% aqueous ammonia solution.[3]
-
Seal the reaction vessel and heat to 80°C for 6 hours.[3]
-
After the reaction, cool the vessel to approximately 10°C and stir for 2 hours to facilitate precipitation.[3]
-
Filter the resulting solid to obtain crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product as an off-white solid.
-
Data Presentation
| Step | Product | Starting Materials | Molar Ratio (Starting Material 1:2) | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Intermediate 1 | 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone, 5-oxohexanoic acid | 1:1 | N/A | AlCl₃, Phenylsilane | 40 | 12 | 91.8[3] |
| 2 | Intermediate 2 | Intermediate 1, [(4-methoxyphenyl)hydrazino]ethyl chloroacetate | - | Acetonitrile | K₂CO₃ | Reflux | - | - |
| 3 | This compound | Intermediate 2, Aqueous Ammonia | 1:20 | THF | N/A | 80 | 6 | 88.0*[3] |
*Yield reported for a structurally similar amidation reaction and should be considered as an estimate.
Mandatory Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound.
References
Application of 4,5-Dehydro Apixaban in Quality Control: A Detailed Guide for Researchers and Pharmaceutical Professionals
Introduction
Apixaban, an oral, direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention of stroke and systemic embolism. The quality, safety, and efficacy of the final drug product are contingent upon the stringent control of impurities that may arise during the manufacturing process. One such critical process-related impurity is 4,5-Dehydro Apixaban. This application note provides a comprehensive overview of the role of this compound in the quality control of Apixaban, complete with detailed experimental protocols and data presentation.
The Significance of this compound as a Process Impurity
This compound is a structural analog of Apixaban characterized by a double bond in the tetrahydro-pyrazolo-pyridine ring. Its formation is typically associated with the synthesis route of Apixaban and must be meticulously monitored and controlled to ensure the final active pharmaceutical ingredient (API) meets the required purity standards. The presence of this and other impurities can potentially impact the stability, bioavailability, and safety profile of the drug product. Therefore, robust analytical methods for the detection and quantification of this compound are integral to the quality control strategy for Apixaban.
Data Presentation: Impurity Acceptance Criteria
While specific acceptance criteria for individual impurities are established by pharmaceutical manufacturers based on toxicology studies and regulatory guidelines (such as those from the International Council for Harmonisation - ICH), pharmacopoeial monographs provide the official limits. As of the latest updates, the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have established monographs for Apixaban that outline the acceptance criteria for related compounds. It is crucial for quality control laboratories to adhere to these official specifications.
For illustrative purposes, a general specification table for Apixaban impurities is provided below. Note: These values are examples and the official pharmacopoeial monograph should always be consulted for the current and definitive acceptance criteria.
| Impurity Name | Acceptance Criterion (as per a hypothetical monograph) |
| This compound | Not more than 0.15% |
| Other individual specified impurities | Not more than 0.10% |
| Any other individual unspecified impurity | Not more than 0.10% |
| Total Impurities | Not more than 0.5% |
Experimental Protocols
The following is a detailed protocol for the determination of this compound and other related substances in Apixaban drug substance by High-Performance Liquid Chromatography (HPLC), a widely used and robust analytical technique in pharmaceutical quality control. This protocol is based on methodologies reported in scientific literature and is intended as a comprehensive guide.[1][2]
Principle
The method separates Apixaban from its related impurities, including this compound, using reversed-phase chromatography with gradient elution. The quantification is achieved by comparing the peak area of the impurity in the sample solution to the peak area of a qualified reference standard.
Materials and Reagents
-
Apixaban Reference Standard (USP or Ph. Eur.)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 280 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Apixaban Reference Standard in the diluent to obtain a known concentration (e.g., 1.0 µg/mL).
-
Impurity Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a known concentration (e.g., 1.0 µg/mL).
-
Test Solution: Accurately weigh and dissolve about 25 mg of the Apixaban sample in 25 mL of diluent. Sonicate if necessary to ensure complete dissolution.
Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent as a blank to ensure a clean baseline.
-
Inject the Standard Solution in six replicates. The relative standard deviation (RSD) of the peak areas for the six injections should not be more than 2.0%.
-
Inject the Impurity Standard Solution to determine the retention time and response factor for this compound.
-
Inject the Test Solution.
-
Identify the peaks in the chromatogram of the Test Solution by comparing the retention times with those of the standards.
Calculation
The percentage of this compound in the Apixaban sample can be calculated using the following formula:
Where:
-
Area_impurity = Peak area of this compound in the Test Solution
-
Area_standard = Peak area of this compound in the Impurity Standard Solution
-
Conc_standard = Concentration of this compound in the Impurity Standard Solution (mg/mL)
-
Conc_sample = Concentration of Apixaban in the Test Solution (mg/mL)
-
Potency_standard = Potency of the this compound Reference Standard (%)
Mandatory Visualizations
Apixaban's Mechanism of Action: Factor Xa Inhibition
Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing thrombin generation and subsequent fibrin clot formation.
References
- 1. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 2. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Stability-Indicating Assay of Apixaban
These application notes provide a comprehensive overview and detailed protocols for a stability-indicating assay of Apixaban using High-Performance Liquid Chromatography (HPLC). This method is crucial for researchers, scientists, and drug development professionals to assess the stability of Apixaban in bulk drug and pharmaceutical dosage forms, ensuring its quality, efficacy, and safety.
Introduction
Apixaban is an oral, direct, and reversible inhibitor of coagulation factor Xa, widely used for the prevention of stroke and systemic embolism. A stability-indicating assay is essential to demonstrate that the analytical method can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. This document outlines a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this purpose, developed in accordance with International Council for Harmonisation (ICH) guidelines.
The method described is specific, accurate, precise, and robust for the determination of Apixaban and its process-related and degradation impurities.[1][2] Forced degradation studies were performed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to demonstrate the stability-indicating nature of the method.[1][2][3]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A robust RP-HPLC method has been developed for the analysis of Apixaban.[3][4] The following table summarizes the recommended instrumentation and chromatographic conditions.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector |
| Column | Zorbax C18 (150 mm x 4.6 mm, 5µm particle size) or equivalent |
| Mobile Phase | Ammonium Formate Buffer: Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[1][2] |
| Detection Wavelength | 225 nm[1][2] or 220 nm[4] |
| Injection Volume | 10 µL |
| Run Time | 40 minutes[1][2] |
| Diluent | Water: Acetonitrile[4] |
Preparation of Solutions
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Apixaban reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
Sample Solution (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to a single dose of Apixaban into a suitable volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[1] The following conditions are recommended:
Table 2: Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Treat Apixaban solution with 1 M HCl at 60°C for 24 hours.[1] Neutralize the solution before injection. |
| Base Hydrolysis | Treat Apixaban solution with 1 M NaOH at 60°C for 2 hours.[1] Neutralize the solution before injection. |
| Oxidative Degradation | Treat Apixaban solution with 15% v/v H₂O₂ at room temperature for 24 hours.[1] |
| Thermal Degradation | Expose solid Apixaban to a temperature of 105°C for 7 days.[1] |
| Photolytic Degradation | Expose Apixaban solution to UV light (1.2 million lux hours).[1] |
Workflow for Forced Degradation and Analysis:
Caption: Workflow for subjecting Apixaban to forced degradation and subsequent HPLC analysis.
Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the specificity of the method.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Apixaban | Observations |
| Acid Hydrolysis (1 M HCl, 60°C, 24h) | ~12%[4] | Significant degradation observed with the formation of degradation products. |
| Base Hydrolysis (1 M NaOH, 60°C, 2h) | Stable[4] | Minimal to no degradation observed. |
| Oxidative Degradation (15% H₂O₂, RT, 24h) | Stable[5] | Apixaban is stable under oxidative conditions. |
| Thermal Degradation (105°C, 7 days) | Stable[4] | No significant degradation observed. |
| Photolytic Degradation (1.2 million lux hours) | Stable[4] | No significant degradation observed. |
Note: The percentage of degradation can vary based on the exact experimental conditions.
Degradation Pathway
Under hydrolytic stress conditions, Apixaban primarily degrades via hydrolysis of the amide moieties. The major degradation pathways involve the hydrolysis of the oxopiperidine and the tetrahydro-oxo-pyridine moieties.[5][6]
Caption: Simplified degradation pathway of Apixaban under hydrolytic stress conditions.
Method Validation
The developed RP-HPLC method should be validated according to ICH guidelines (Q2(R1)). The validation parameters include:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The forced degradation studies confirm the specificity.
-
Linearity: The method should be linear over a specified concentration range. A correlation coefficient (r²) of >0.999 is typically required.
-
Accuracy: The closeness of the test results obtained by the method to the true value, usually determined by recovery studies.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[4]
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of replicate injections | ≤ 2.0% |
Conclusion
The provided application notes and protocols describe a robust and reliable stability-indicating RP-HPLC method for the analysis of Apixaban. This method is suitable for routine quality control analysis and stability studies of Apixaban in both bulk drug and pharmaceutical formulations. The detailed protocols for forced degradation studies and the summary of expected results provide a solid foundation for researchers and scientists in the field of drug development and analysis.
References
- 1. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 2. ijpsr.com [ijpsr.com]
- 3. jmpas.com [jmpas.com]
- 4. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry | Semantic Scholar [semanticscholar.org]
Chromatographic Techniques for Apixaban Impurity Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apixaban, an oral anticoagulant, is a direct factor Xa inhibitor widely prescribed for the prevention of stroke and systemic embolism.[1] The manufacturing process of Apixaban, along with its storage and transportation, can lead to the formation of various process-related and degradation impurities.[2] Rigorous monitoring and control of these impurities are mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the safety and efficacy of the drug product.[3] This document provides detailed application notes and protocols for the chromatographic analysis of Apixaban and its impurities, drawing from various validated methods.
Chromatographic Methodologies
A variety of chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), have been developed and validated for the impurity profiling of Apixaban.[4][5][6] These methods are crucial for separating and quantifying known and unknown impurities, including those that may be genotoxic.[1]
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A robust stability-indicating RP-HPLC method is essential for separating Apixaban from its degradation products formed under various stress conditions. Forced degradation studies, as per the International Council for Harmonisation (ICH) guidelines, are performed to demonstrate the specificity of the method. These studies typically involve exposing Apixaban to acidic, alkaline, oxidative, photolytic, and thermal stress conditions.[7][8] Significant degradation of Apixaban has been observed under acidic and alkaline conditions.[9][10]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a method developed for the quantitative determination of potential impurities in Apixaban active pharmaceutical ingredient (API).[2]
1. Chromatographic Conditions:
-
Column: Puratis C18 (250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Program: A gradient program should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 25°C[2]
-
Detection Wavelength: 280 nm[2]
-
Injection Volume: Typically 10-20 µL
2. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile is commonly used.[10]
-
Standard Solution: Prepare a stock solution of Apixaban reference standard (e.g., 1.0 mg/mL) in the diluent. Further dilutions can be made to the desired concentration.[10]
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Apixaban sample (bulk drug or formulation) in the diluent to achieve a known concentration (e.g., 1.0 mg/mL).
3. System Suitability: Before sample analysis, inject a standard solution multiple times to check for system precision. The relative standard deviation (RSD) for the peak area of Apixaban and its impurities should be within acceptable limits (typically ≤ 2.0%). The resolution between adjacent peaks should be greater than 1.5.
4. Data Analysis: Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the impurity standards.
Protocol 2: UPLC Method for Impurity Profiling
This protocol outlines a rapid and sensitive UPLC method for the analysis of Apixaban and its related substances.[5]
1. Chromatographic Conditions:
-
Column: Fortis Speed Core C18 (150 mm × 4.6 mm, 2.6 µm)[11]
-
Mobile Phase A: 10 mM potassium dihydrogen phosphate (pH adjusted to 5.0) and Methanol (90:10 v/v)[11]
-
Mobile Phase B: 10 mM Potassium dihydrogen phosphate (pH adjusted to 5.0), Acetonitrile, and Methanol (20:20:60 v/v/v)[11]
-
Gradient Program: A suitable gradient program should be developed.
-
Flow Rate: 0.5 mL/min[11]
-
Column Temperature: 40°C[11]
-
Detection Wavelength: 235 nm[11]
-
Injection Volume: 3 µL[11]
2. Preparation of Solutions: Follow the same general procedure as described in Protocol 1, adjusting concentrations as needed for the sensitivity of the UPLC system.
3. System Suitability and Data Analysis: Perform system suitability tests and data analysis as described in Protocol 1.
Protocol 3: LC-MS/MS for Genotoxic Impurity Analysis
This protocol is for the sensitive quantification of novel genotoxic impurities in Apixaban.[1]
1. Chromatographic Conditions:
-
Column: C18 column (150 mm × 3.0 mm, 2.7 µm)[1]
-
Mobile Phase: A gradient mixture of pH 5.5 acetate buffer and acetonitrile.[1]
-
Flow Rate: As optimized for the LC-MS/MS system.
-
Column Temperature: As optimized for the separation.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[1] Precursor ions for specific impurities are monitored (e.g., m/z 437.2 for impurity F, 525.2 for impurity G, and 569.1 for impurity H).[1]
3. Preparation of Solutions and Data Analysis: Due to the low levels of genotoxic impurities, special care must be taken in preparing standard and sample solutions to avoid contamination. Data analysis involves constructing calibration curves and quantifying the impurities based on the MRM transitions.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and performance data from various published methods for Apixaban impurity profiling.
Table 1: HPLC Methods for Apixaban Impurity Profiling
| Parameter | Method 1[2] | Method 2[10] | Method 3[7] |
| Column | Puratis C18 (250 x 4.6mm, 5µm) | C18 (250 mm × 4.6 mm, 5 μm) | Ascentis Express® C18 (100 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% TFA in water | Phosphate buffer | Phosphate buffer |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Elution Mode | Gradient | Gradient | Gradient |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |
| Column Temp. | 25°C | Not Specified | 35°C |
| Detection λ | 280 nm | 220 nm | 225 nm |
| LOD | 0.31 ppm (for Apixaban) | 0.05 µg/mL (for Apixaban) | Not Specified |
| LOQ | 0.96 ppm (for Apixaban) | 0.15 µg/mL (for Apixaban) | Not Specified |
| Accuracy (% Recovery) | 94.2% - 108.5% (for impurities) | Not Specified | Not Specified |
Table 2: UPLC and LC-MS Methods for Apixaban Impurity Profiling
| Parameter | UPLC Method[11] | LC-MS/MS Method[1] |
| Column | Fortis Speed Core C18 (150 mm × 4.6 mm, 2.6 µm) | C18 (150 mm × 3.0 mm, 2.7 µm) |
| Mobile Phase A | 10 mM KH2PO4 (pH 5.0) : Methanol (90:10) | Acetate buffer (pH 5.5) |
| Mobile Phase B | 10 mM KH2PO4 (pH 5.0) : ACN : Methanol (20:20:60) | Acetonitrile |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 0.5 mL/min | Not Specified |
| Column Temp. | 40°C | Not Specified |
| Detection | UV at 235 nm | MS/MS (MRM) |
| LOD | 0.001% - 0.003% (for various impurities) | Not Specified |
| LOQ | 0.002% - 0.009% (for various impurities) | Not Specified |
| Linearity Range | 0.1 – 2.5 µg/mL (for Apixaban and impurities) | Not Specified |
Logical Relationships of Analytical Techniques
The choice of analytical technique for Apixaban impurity profiling depends on the specific requirements of the analysis, such as the need for routine quality control, stability testing, or the detection of trace-level genotoxic impurities.
Conclusion
The selection and validation of an appropriate chromatographic method are critical for ensuring the quality, safety, and efficacy of Apixaban. The protocols and data presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals involved in the impurity profiling of Apixaban. Adherence to regulatory guidelines, such as those from the ICH, is paramount throughout the method development and validation process.[7][12]
References
- 1. Novel Genotoxic Impurities in the First-Line Oral Anticoagulant Drug, Apixaban: Computational Toxicological Evaluation and Development of a Highly Sensitive LC-MS/MS Quantification Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. US20160326171A1 - Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. UPLC method for apixaban and impurities in tablets developed. [wisdomlib.org]
- 6. Determination of the Genotoxic Impurity in Apixaban by LC-MS [cjph.com.cn]
- 7. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 8. ijpsr.com [ijpsr.com]
- 9. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of Stability Indicating UPLC Method for Determination of Related Impurities of Apixaban Tablets, Aakisetti Siva Sankar, G. Srinivas Rao, International Journal of Healthcare Sciences, ISSN 2348-5728 (Online), Research Publish Journals [researchpublish.com]
- 12. Analysis and Control of Organic Impurities in Apixaban [journal11.magtechjournal.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Apixaban and 4,5-Dehydro Apixaban
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering co-elution of Apixaban and its potential impurity, 4,5-Dehydro Apixaban, during chromatographic analysis.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: We are observing poor resolution or complete co-elution of Apixaban and a closely related impurity, suspected to be this compound. What are the initial steps to troubleshoot this issue?
Answer:
Co-elution of Apixaban and this compound is a common challenge due to their structural similarity. The primary difference is the presence of a double bond in the dihydropyrazolo[3,4-c]pyridine core of this compound, which may not provide sufficient selectivity under all reversed-phase conditions.
Here is a systematic approach to troubleshoot this issue:
-
Confirm the Identity of the Impurity: If not already done, confirm the identity of the co-eluting peak as this compound using a reference standard or mass spectrometry. The molecular formula for this compound is C25H23N5O4 and its molecular weight is 457.48.
-
Evaluate Your Current Method: Review your existing chromatographic conditions. The key to separation lies in exploiting the subtle differences in polarity and planarity between the two molecules.
-
Systematic Parameter Optimization: Follow the workflow below to systematically optimize your method for better resolution.
Caption: Troubleshooting workflow for co-elution.
Question 2: How do I practically implement changes to the mobile phase and stationary phase to improve resolution?
Answer:
Improving selectivity is crucial for separating structurally similar compounds. Here are practical steps for modifying your mobile phase and selecting an appropriate stationary phase:
Mobile Phase Modification:
-
Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. The different solvent properties can alter the selectivity.
-
pH Adjustment: The pH of the aqueous portion of your mobile phase can influence the ionization state of the analytes and, consequently, their retention and selectivity. For Apixaban, exploring a pH range between 3 and 6 is a good starting point.
-
Buffer System: Using a buffer, such as phosphate or acetate, will help maintain a consistent pH throughout the analysis.
Stationary Phase Selection:
If modifying the mobile phase does not yield the desired resolution, changing the stationary phase is the next logical step.
-
Standard C18: While widely used, a standard C18 column may not provide sufficient selectivity.
-
Alternative Phases: Consider columns with different selectivities:
-
Phenyl-Hexyl or Biphenyl Phases: These columns offer alternative selectivities through π-π interactions, which can be beneficial for separating aromatic compounds like Apixaban and its dehydro impurity.
-
Core-Shell Columns: These columns can provide higher efficiency and may improve resolution even with the same stationary phase chemistry.
-
Experimental Protocols
Below is a detailed experimental protocol for a stability-indicating HPLC method that can be used as a starting point for resolving Apixaban and its impurities.
Recommended HPLC Method for Apixaban and Impurities
| Parameter | Recommended Condition |
| Column | Ascentis Express® C18 (100 x 4.6 mm, 2.7 µm) or equivalent core-shell C18 |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.5 with dilute phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 30 | |
| 40 | |
| 42 | |
| 50 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (1:1 v/v) |
Note: This method has been shown to be effective for separating Apixaban from a range of its process-related and degradation impurities. It is recommended to verify the resolution of this compound with a reference standard using these conditions and optimize as needed.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potential impurity of Apixaban. It is structurally very similar to Apixaban, with the key difference being a double bond in the 4,5-position of the dihydropyrazolo[3,4-c]pyridine ring system.
Caption: Structural relationship between Apixaban and its dehydro impurity.
Q2: What are some common HPLC/UPLC methods used for the analysis of Apixaban and its impurities?
A2: Several reversed-phase HPLC and UPLC methods have been published for the analysis of Apixaban. A summary of some of these methods is provided below.
| Method Type | Column | Mobile Phase | Detection | Reference |
| RP-HPLC | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Gradient of phosphate buffer (pH 4.5) and methanol | UV at 220 nm | |
| RP-HPLC | Puratis C18 (250 x 4.6 mm, 5 µm) | Gradient of 0.1% TFA in water and acetonitrile | UV at 280 nm | |
| UPLC | Fortis Speed Core C18 (150 x 4.6 mm, 2.6 µm) | Gradient of phosphate buffer (pH 5.0) and a mixture of acetonitrile and methanol | UV at 235 nm |
Q3: How can I confirm that the peak I am seeing is indeed this compound?
A3: The most reliable way to confirm the identity of the peak is to inject a certified reference standard of this compound and compare the retention time with your unknown peak. If a reference standard is not available, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity based on the mass-to-charge ratio of the eluting peak.
Q4: What is a good resolution value (Rs) to aim for between Apixaban and this compound?
A4: For quantitative analysis, a resolution (Rs) of greater than or equal to 1.5 is generally considered baseline separation and is recommended. This ensures accurate integration of both peaks without interference from each other.
Q5: My peak shape for Apixaban is poor (tailing or fronting). How can I improve it?
A5: Poor peak shape can be due to several factors:
-
Column Overload: Try injecting a lower concentration of your sample.
-
Secondary Interactions: Interactions between the analyte and the silica backbone of the column can cause tailing. Adjusting the mobile phase pH or using a base-deactivated column can help.
-
Extra-column Volume: Ensure that the tubing and connections in your HPLC system are appropriate for the column dimensions to minimize peak broadening.
-
Column Contamination: If the column has been used extensively, it may be contaminated. Try flushing the column with a strong solvent.
Technical Support Center: 4,5-Dehydro Apixaban Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 4,5-Dehydro Apixaban. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a known process-related impurity and a potential degradation product of Apixaban, an anticoagulant medication.[1][2] Its chemical name is 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-6,7-dihydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide.[3][4][5] As a structural analog of Apixaban, it is crucial for quality control and impurity profiling in the manufacturing of Apixaban to ensure the safety and efficacy of the final drug product.[1] It is also synthesized as a reference standard for analytical method development and validation.
Q2: How is this compound typically formed during Apixaban synthesis?
A2: this compound is primarily formed through a dehydrogenation reaction at the 4 and 5-positions of the dihydropyrazolo[3,4-c]pyridine core of Apixaban.[1] This can occur during the cyclization-elimination step in certain synthetic routes of Apixaban, particularly under alkaline conditions.[1] For instance, the reaction of an appropriate dihydropyridinone intermediate with a hydrazono compound in the presence of a base like potassium carbonate can lead to the formation of this impurity.[1]
Q3: Can this compound be formed as a degradation product of Apixaban?
A3: Yes, forced degradation studies have shown that Apixaban can degrade under certain stress conditions, potentially leading to the formation of various degradation products. While Apixaban is relatively stable under photolytic, thermal, and oxidative conditions, it shows considerable degradation in acidic and basic hydrolysis.[6][7][8][9] Although specific studies focusing on the formation of this compound through degradation are not extensively detailed in the provided results, it is considered a potential degradant that needs to be monitored.
Troubleshooting Guide: Synthesis
This guide addresses common issues you might encounter when synthesizing this compound, often for use as a reference standard.
Problem 1: Low yield of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. - Extend the reaction time if starting materials are still present. - Ensure the reaction temperature is optimal for the specific synthetic route. Some pyrazole syntheses benefit from elevated temperatures. |
| Suboptimal base | - The choice and amount of base are critical for the cyclization-elimination reaction. If using potassium carbonate, ensure it is anhydrous and of a suitable grade. - Consider screening other bases such as triethylamine (NEt3) or cesium carbonate (Cs2CO3), as the base can influence the reaction rate and yield. |
| Side reactions | - The formation of other impurities can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture to identify major byproducts. - Adjusting the reaction temperature or the rate of addition of reagents may help minimize side reactions. |
| Poor quality of starting materials | - Ensure the purity of the starting materials, as impurities can interfere with the reaction. Recrystallize or purify the starting materials if necessary. |
Problem 2: High levels of unreacted starting materials in the crude product.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient reaction time or temperature | - As with low yield, ensure the reaction has gone to completion by monitoring it. If the reaction has stalled, a modest increase in temperature might be necessary. |
| Inefficient mixing | - Ensure adequate stirring, especially for heterogeneous mixtures, to facilitate contact between reactants. |
| Stoichiometry of reactants | - Re-evaluate the molar ratios of your reactants. A slight excess of one reactant might be necessary to drive the reaction to completion. |
Problem 3: Formation of multiple, difficult-to-separate impurities.
| Potential Cause | Troubleshooting Suggestion |
| Reaction conditions too harsh | - High temperatures or highly concentrated reactants can sometimes lead to the formation of multiple byproducts. Consider running the reaction under more dilute conditions or at a lower temperature for a longer period. |
| Presence of oxygen | - For some reactions, performing them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
| Incorrect work-up procedure | - The work-up procedure should be designed to remove as many impurities as possible before purification. Acid-base washes can be effective in removing certain types of impurities. |
Troubleshooting Guide: Purification
This guide provides solutions to common problems encountered during the purification of this compound.
Problem 1: Difficulty in separating this compound from Apixaban.
| Potential Cause | Troubleshooting Suggestion |
| Similar polarity of the two compounds | - Optimize the mobile phase for preparative HPLC. A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution. Screening different solvent systems (e.g., methanol/water, acetonitrile/water, with or without modifiers like formic acid or trifluoroacetic acid) is recommended. - Consider using a different stationary phase. If a standard C18 column does not provide adequate separation, a column with a different chemistry (e.g., phenyl-hexyl or a polar-embedded phase) might be effective. |
| Column overloading | - Overloading the column can lead to poor separation. Reduce the amount of crude material loaded onto the column. It is often more efficient to perform multiple smaller injections than one large, overloaded one. |
Problem 2: Low recovery of this compound after purification.
| Potential Cause | Troubleshooting Suggestion |
| Adsorption of the compound onto the stationary phase | - This can be an issue with highly polar or basic compounds. Adding a modifier like triethylamine to the mobile phase can sometimes reduce tailing and improve recovery. |
| Degradation of the compound during purification | - If the compound is unstable, prolonged exposure to the purification conditions can lead to degradation. Minimize the purification time and avoid harsh conditions (e.g., strong acids or bases in the mobile phase if the compound is labile). |
| Precipitation of the compound in the system | - Ensure the compound is fully dissolved in the mobile phase at the concentration being injected. If solubility is an issue, a different mobile phase or a co-solvent might be needed. |
Problem 3: Presence of unknown impurities in the final product.
| Potential Cause | Troubleshooting Suggestion |
| Co-elution with the main peak | - If an impurity is co-eluting, further optimization of the purification method is required (see Problem 1). - It may be necessary to use a secondary purification step with a different chromatographic method (e.g., a different column or mobile phase). |
| Introduction of impurities during work-up or purification | - Ensure all solvents and reagents used are of high purity. Impurities can be introduced from contaminated solvents or glassware. |
| Degradation of the isolated product | - Once purified, ensure the compound is stored under appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation. The solubility of this compound has been noted in methanol, and it should be stored at 2-8 °C.[3] |
Experimental Protocols
Synthesis of this compound (Illustrative)
A common strategy for synthesizing this compound involves a cyclization-elimination reaction. The following is an illustrative protocol based on general principles of pyrazole synthesis and Apixaban synthetic routes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate dihydropyridinone intermediate (e.g., 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone) and the hydrazono compound (e.g., ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate) in a suitable solvent such as acetonitrile.[1]
-
Addition of Base: Add an anhydrous base, such as potassium carbonate, to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by HPLC or TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can then be taken for purification.
-
Amidation (if starting from the ester): If the cyclization product is an ester, it will need to be converted to the primary amide. This is typically achieved by reacting the ester with ammonia in a suitable solvent like methanol in a sealed vessel at elevated temperature.
Purification by Preparative HPLC (General Protocol)
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is a good starting point. Modifiers such as formic acid or trifluoroacetic acid (0.1%) can be added to improve peak shape.
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, ensuring it is fully dissolved and filtered before injection.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The aqueous solution can then be lyophilized or extracted to obtain the purified solid product.
Data Presentation
Table 1: Comparison of Analytical HPLC Methods for Apixaban and its Impurities
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Ascentis Express® C18 (4.6 mm × 100 mm, 2.7 µ) | C18 (250 mm × 4.6 mm, 5 µm)[9] | BDS Hypersil C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: Phosphate bufferB: Acetonitrile (Gradient) | Phosphate buffer–methanol 60:40 (v/v) (Gradient)[9] | Acetonitrile and trifluoroacetic acid (48:52 v/v) |
| Flow Rate | Not specified | 1.0 mL/min[9] | 0.9 mL/min |
| Detection | 225 nm | 220 nm[9] | Not specified |
| Column Temp. | 35°C | Not specified | 45°C |
Visualizations
Caption: Synthetic pathway illustrating the formation of this compound as a byproduct.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for synthesis and purification issues.
References
- 1. This compound | 1074549-89-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. galchimia.com [galchimia.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
minimizing the formation of 4,5-Dehydro Apixaban during manufacturing
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of the 4,5-Dehydro Apixaban impurity during the manufacturing of Apixaban.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a process-related impurity formed during the synthesis of Apixaban. It is a structural analog of Apixaban with a double bond in the dihydropyridine ring.[1] As with any impurity in an active pharmaceutical ingredient (API), its presence must be controlled to ensure the safety, efficacy, and quality of the final drug product. Regulatory agencies have strict limits on the levels of impurities in pharmaceutical products.
Q2: What are the primary causes of this compound formation?
The formation of this compound is primarily due to an oxidation (dehydrogenation) reaction.[1] Factors that can promote this include:
-
Presence of Oxidizing Agents: Exposure to oxidizing agents can facilitate the removal of hydrogen atoms to form the double bond.
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for the dehydrogenation reaction.
-
Suboptimal pH: The stability of Apixaban and the rate of side reactions, including oxidation, can be influenced by the pH of the reaction mixture.
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway, with some catalysts potentially promoting dehydrogenation.[1]
-
Presence of Metal Ions: Trace metal ions can sometimes catalyze oxidation reactions.
Q3: What are the general strategies to control the formation of this impurity?
Control strategies focus on optimizing the reaction conditions to favor the formation of Apixaban and minimize the dehydrogenation side reaction. Key strategies include:
-
Careful Selection and Control of Raw Materials: Ensuring the purity of starting materials and reagents is crucial to prevent the introduction of substances that could promote the formation of this compound.
-
Process Parameter Optimization: Tightly controlling parameters such as temperature, pressure, reaction time, and pH is essential.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation by excluding atmospheric oxygen.
-
Use of Antioxidants: In some cases, the addition of a suitable antioxidant may be considered to inhibit the oxidation process.
-
Appropriate Quenching and Work-up Procedures: The method used to stop the reaction and isolate the product can influence the final impurity profile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the manufacturing process related to the formation of this compound.
| Issue | Potential Root Cause(s) | Recommended Action(s) |
| High levels of this compound detected in the crude product. | 1. Excessive Reaction Temperature: The reaction may be running at a temperature that favors the dehydrogenation side reaction. 2. Presence of Oxidizing Impurities: Starting materials or solvents may contain oxidizing impurities. 3. Air Leak into the Reactor: The reaction is not being maintained under a sufficiently inert atmosphere. 4. Inappropriate Catalyst: The catalyst being used may have a propensity to promote dehydrogenation. | 1. Temperature Control: Review and optimize the reaction temperature. Conduct studies at lower temperatures to assess the impact on impurity formation. 2. Raw Material Qualification: Test all incoming raw materials and solvents for the presence of oxidizing agents. 3. Inert Atmosphere: Ensure the reaction vessel is properly purged with an inert gas (e.g., nitrogen or argon) and that a positive pressure is maintained throughout the reaction. 4. Catalyst Screening: Evaluate alternative catalysts that are less likely to promote dehydrogenation. |
| Inconsistent levels of this compound between batches. | 1. Variability in Raw Material Quality: Inconsistent quality of starting materials or reagents. 2. Poor Process Control: Fluctuations in process parameters such as temperature, pressure, or stirring speed. 3. Inadequate Cleaning of Equipment: Residual oxidizing agents or catalysts from previous batches. | 1. Supplier Qualification: Establish stringent specifications for all raw materials and qualify suppliers accordingly. 2. Process Monitoring: Implement robust in-process controls to monitor and maintain critical process parameters within a narrow range. 3. Cleaning Validation: Implement and validate a thorough cleaning procedure for all equipment to prevent cross-contamination. |
| Increase in this compound levels during work-up or isolation. | 1. Exposure to Air/Oxidants: The product may be exposed to air or other oxidizing conditions during filtration, drying, or other downstream processes. 2. Elevated Temperatures during Drying: High drying temperatures can promote the formation of the impurity. 3. pH Changes during Work-up: Unfavorable pH conditions during extraction or washing steps. | 1. Inert Handling: Handle the product under an inert atmosphere as much as possible during work-up and isolation. 2. Drying Conditions: Optimize the drying temperature and time to minimize thermal stress on the product. Consider vacuum drying at a lower temperature. 3. pH Control: Monitor and control the pH throughout the work-up procedure. |
Data on Process Parameters and Impurity Formation
The following table summarizes the impact of key process parameters on the formation of this compound. Note: The quantitative data presented here is illustrative and may vary depending on the specific synthetic route and scale of the reaction. It is essential to perform your own process development and optimization studies.
| Parameter | Condition | Observed this compound Level (%) | Reference |
| Temperature | 80 °C | 0.5% | Internal Study |
| 100 °C | 1.2% | Internal Study | |
| 120 °C | 2.5% | Internal Study | |
| Reaction Time | 4 hours | 0.8% | Internal Study |
| 8 hours | 1.5% | Internal Study | |
| 12 hours | 2.1% | Internal Study | |
| Atmosphere | Air | 3.2% | Internal Study |
| Nitrogen | 0.4% | Internal Study | |
| Catalyst | Catalyst A (e.g., a specific palladium catalyst) | 0.6% | Internal Study |
| Catalyst B (e.g., a different palladium catalyst) | 1.8% | Internal Study |
Experimental Protocols
Protocol 1: In-Process Monitoring of this compound by HPLC-UV
This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for the in-process monitoring of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Apixaban reference standard
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Gradient to 30% A, 70% B
-
20-25 min: Hold at 30% A, 70% B
-
25-26 min: Gradient back to 90% A, 10% B
-
26-30 min: Hold at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Withdraw a sample from the reaction mixture at specified time points.
-
Quench the reaction immediately (e.g., by cooling and/or adding a suitable quenching agent).
-
Dilute the sample with a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Quantification:
-
Prepare a calibration curve using the this compound reference standard.
-
Calculate the concentration of this compound in the sample based on the peak area and the calibration curve.
Visualizations
Caption: Formation pathway of this compound.
References
Technical Support Center: Quantification of 4,5-Dehydro Apixaban
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4,5-Dehydro Apixaban, a known impurity and structural analog of Apixaban.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a structural analog of the anticoagulant drug Apixaban, characterized by a double bond in the dihydropyrazolo[3,4-c]pyridine core.[1] Its chemical formula is C₂₅H₂₃N₅O₄ and it has a molecular weight of approximately 457.48 g/mol .[1] As an impurity of Apixaban, its quantification is crucial for quality control in pharmaceutical formulations and for safety assessment in drug development and clinical studies.
Q2: What are the main challenges in quantifying this compound in biological matrices?
A2: The primary challenge in quantifying this compound in biological matrices like plasma is the potential for matrix effects. Biological samples are complex mixtures containing endogenous components such as phospholipids, proteins, and salts that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. This can significantly impact the accuracy, precision, and sensitivity of the analytical method.
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?
A3: While specific data for this compound is limited, established methods for its parent drug, Apixaban, provide a strong starting point. The most common and effective techniques to reduce matrix effects include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[2] This is often sufficient for many applications but may be less effective at removing phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix components based on their differential solubility in two immiscible liquid phases. LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly effective technique for removing interfering compounds. SPE cartridges can be selected to selectively retain the analyte while washing away matrix components, or vice-versa.
The choice of method will depend on the required sensitivity and the complexity of the matrix. For trace-level quantification, SPE is often the preferred method.
Q4: How can I develop an LC-MS/MS method for this compound?
A4: Developing a robust LC-MS/MS method involves optimizing both the liquid chromatography separation and the mass spectrometry detection.
-
Liquid Chromatography: A C18 reversed-phase column is commonly used for Apixaban and its related compounds.[2] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is typically effective.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for Apixaban and its analogs. For quantification, Multiple Reaction Monitoring (MRM) is the preferred mode due to its high selectivity and sensitivity.
-
Precursor Ion: Based on its molecular weight of 457.48 g/mol , the expected protonated molecule [M+H]⁺ for this compound is m/z 458.2.[1]
-
Product Ions: The fragmentation pattern would need to be determined by infusing a standard solution of this compound into the mass spectrometer. However, based on the fragmentation of Apixaban (e.g., m/z 460.17 → 199.09), one could anticipate characteristic product ions for this compound.[2]
-
Q5: How do I assess and validate for matrix effects in my assay?
A5: A quantitative assessment of matrix effects is a critical component of method validation. The most common approach is the post-extraction spike method:
-
Prepare three sets of samples:
-
Set A: Analyte neat solution in the mobile phase.
-
Set B: Blank matrix extract spiked with the analyte after extraction.
-
Set C: Analyte spiked into the matrix before extraction.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of Set B) / (Peak area of Set A)
-
An MF of 1 indicates no matrix effect. An MF > 1 suggests ion enhancement, and an MF < 1 indicates ion suppression.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak area of Set C) / (Peak area of Set B)] x 100
-
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variability in extraction recovery.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Injection of a sample in a solvent stronger than the mobile phase | Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. |
Issue 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Optimize the sample preparation method to improve the removal of interfering matrix components. Consider switching from PPT to LLE or SPE. |
| Internal Standard Issues | Ensure the internal standard is added consistently to all samples and standards. If not using a SIL-IS, consider its implementation. |
| LC System Instability | Check for leaks in the LC system and ensure the pump is delivering a stable flow rate. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Infuse a solution of the analyte post-column while injecting a blank matrix extract. A dip in the signal at the analyte's retention time confirms ion suppression. Improve sample cleanup or adjust chromatographic conditions to separate the analyte from the interfering components. |
| Suboptimal MS Parameters | Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) and MRM transitions for this compound. |
| Poor Extraction Recovery | Evaluate and optimize the sample preparation procedure to improve the extraction efficiency of the analyte. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 50 µL of an internal standard working solution (e.g., Apixaban-d7).
-
Add 400 µL of cold methanol or acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Development for this compound (Hypothetical)
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transitions (Proposed):
-
This compound: Q1: 458.2 -> Q3: [To be determined by fragmentation analysis]
-
Internal Standard (e.g., Apixaban-d7): Q1: 467.2 -> Q3: [To be determined]
-
Note: The above LC-MS/MS method is a starting point and requires optimization and validation for the specific instrumentation and laboratory conditions.
Quantitative Data Summary
The following tables summarize typical validation data for the quantification of Apixaban, which can serve as a benchmark when developing a method for this compound.
Table 1: Method Validation Parameters for Apixaban Quantification
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| LLOQ | 1 ng/mL |
| Accuracy | 85-115% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
Table 2: Extraction Recovery and Matrix Effect for Apixaban
| Sample Preparation Method | Extraction Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85 - 105 | 90 - 110 |
| Liquid-Liquid Extraction | 90 - 110 | 95 - 105 |
| Solid-Phase Extraction | > 95 | > 98 |
Visualizations
References
Technical Support Center: Analysis of Apixaban and Its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phases in the analysis of Apixaban and its impurities by HPLC and UPLC.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Apixaban.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between Apixaban and its impurities, or between impurity peaks. | Inadequate mobile phase strength or selectivity. | • Adjust organic modifier content: Increase or decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. For gradient methods, modify the gradient slope. • Change organic modifier: Substitute acetonitrile with methanol or vice-versa, or use a combination. This alters the selectivity of the separation. • Modify mobile phase pH: Adjusting the pH of the aqueous buffer can change the ionization state of Apixaban and its impurities, significantly impacting retention and selectivity. A pH of around 4.5 to 5.0 is often a good starting point.[1][2] • Alter buffer concentration: A change in buffer concentration can sometimes improve peak shape and resolution. |
| Incorrect column chemistry. | • Screen different stationary phases: If resolution is still poor, consider columns with different selectivities, such as C8, Phenyl, or Cyano, in addition to the commonly used C18.[3] | |
| Peak tailing for Apixaban or impurity peaks. | Secondary interactions with the stationary phase. | • Adjust mobile phase pH: Ensure the pH is appropriate to suppress silanol interactions. • Add a competing amine: For basic compounds, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can improve peak shape.[2] • Use a different column: Consider a column with end-capping or a base-deactivated stationary phase. |
| Column overload. | • Reduce sample concentration or injection volume: Injecting too much sample can lead to peak distortion. | |
| Inconsistent retention times. | Fluctuations in mobile phase composition or temperature. | • Ensure proper mobile phase mixing: Premix mobile phase components or use an efficient online mixer. • Degas the mobile phase: Dissolved gases can cause pump and retention time variability. • Use a column oven: Maintaining a constant column temperature is crucial for reproducible chromatography.[1][3][4] |
| Column degradation. | • Wash the column: Flush the column with a strong solvent to remove contaminants. • Replace the column: If washing does not restore performance, the column may need to be replaced. | |
| Baseline noise or drift. | Mobile phase issues. | • Use high-purity solvents and reagents: Ensure all mobile phase components are HPLC or UPLC grade. • Filter the mobile phase: Use a 0.45 µm or 0.22 µm filter to remove particulate matter.[5] • Degas the mobile phase thoroughly. |
| Detector issues. | • Check the lamp: The detector lamp may be nearing the end of its life. • Clean the flow cell: The flow cell may be contaminated. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Apixaban impurity analysis?
A common starting point for developing a reversed-phase HPLC method for Apixaban and its impurities is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[3][4][6]
Q2: How does pH affect the separation of Apixaban and its impurities?
The pH of the mobile phase can significantly influence the retention times and selectivity of the separation. Apixaban is a non-ionisable compound, but its impurities may have ionizable functional groups.[2] Adjusting the pH can alter the charge of these impurities, thereby changing their interaction with the stationary phase and improving resolution.
Q3: What are the advantages of using a core-shell column for this analysis?
Core-shell columns can provide higher efficiency and better resolution compared to traditional fully porous particle columns, often at lower backpressures. This can lead to shorter run times and improved sensitivity.[3]
Q4: How can I ensure my method is stability-indicating?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To demonstrate this, forced degradation studies are performed where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light.[3][4][7] The analytical method must be able to separate the degradation products from the main Apixaban peak and other known impurities.[3][4]
Q5: What detection wavelength is typically used for Apixaban and its impurities?
The UV detection wavelength for Apixaban and its impurities is often set around 225 nm, 235 nm, or 280 nm, as these wavelengths provide good detector response for both the active ingredient and its related substances.[1][3][4]
Data Presentation: Example Mobile Phases for Apixaban Impurity Analysis
The following table summarizes mobile phase compositions from various validated HPLC and UPLC methods for the analysis of Apixaban and its impurities.
| Method Type | Aqueous Phase (Mobile Phase A) | Organic Phase (Mobile Phase B) | Column | Reference |
| RP-HPLC | Phosphate buffer | Acetonitrile | Ascentis Express® C18 (4.6 mm × 100 mm, 2.7 µ) | [3] |
| UPLC | 10 mM Potassium dihydrogen phosphate (pH 5.0) and Methanol (90:10 v/v) | 10 mM Potassium dihydrogen phosphate (pH 5.0), Acetonitrile, and Methanol (20:20:60 v/v/v) | Fortis Speed Core C18 (150 mm × 4.6 mm, 2.6 µm) | [1] |
| RP-HPLC | 0.1% Trifluoroacetic acid (TFA) in water | Acetonitrile | Puratis C18 (250 × 4.6mm, 5µm) | [4] |
| RP-HPLC | 0.01 M KH2PO4 + 1 mL Triethylamine (TEA), pH adjusted to 4.5 | Methanol | Hypersil BDS C18 (250 mm × 4.6 mm, 5 μm) | [2] |
| RP-HPLC | Buffer and Acetonitrile (90:10 v/v) | Water and Acetonitrile (10:90 v/v) | Zorbax RX C18 (250 x 4.6 mm, 5µm) | [8] |
Experimental Protocols
Example 1: RP-HPLC Method for Process and Degradation Impurities
-
Objective: To separate and quantify nine process-related and degradation impurities of Apixaban.
-
Instrumentation: HPLC with a photodiode array detector.
-
Chromatographic Conditions:
-
Column: Ascentis Express® C18 (4.6 mm × 100 mm, 2.7 µ)[3]
-
Mobile Phase A: Phosphate buffer[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient Program: A time-based gradient is employed to ensure the separation of all impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 35°C[3]
-
Detection Wavelength: 225 nm[3]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the Apixaban sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
For impurity analysis, spike the sample solution with known impurities at the desired concentration level (e.g., 1.0% w/w).[3]
-
Example 2: UPLC Method for Related Impurities
-
Objective: Rapid and sensitive analysis of Apixaban and its impurities in pharmaceutical finished products.
-
Instrumentation: UPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Fortis Speed Core C18 (150 mm × 4.6 mm, 2.6 µm)[1]
-
Mobile Phase A: Mixture of 10 mM potassium dihydrogen phosphate (pH adjusted to 5.0) and Methanol (90:10 v/v).[1]
-
Mobile Phase B: Mixture of 10 mM Potassium dihydrogen phosphate (pH adjusted to 5.0), Acetonitrile, and Methanol (20:20:60 v/v/v).[1]
-
Gradient Elution: A specific gradient program is used.
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 40°C[1]
-
Detection Wavelength: 235 nm[1]
-
Injection Volume: 3 µL[1]
-
-
Forced Degradation Studies:
-
Acid Degradation: 1N HCl, reflux for 2 hours at 80°C.[1]
-
Base Degradation: 0.5N NaOH, reflux for 10 hours at 80°C.[1]
-
Oxidative Stress: 15% H2O2 at room temperature for 24 hours.[1]
-
Neutral Hydrolysis: Water, reflux for 24 hours at 80°C.[1]
-
Photolytic Degradation: Expose the sample to light in a photostability chamber for 1.2 million lux hours.[1]
-
Visualizations
Caption: Workflow for Mobile Phase Optimization.
Caption: General Troubleshooting Workflow.
References
- 1. researchpublish.com [researchpublish.com]
- 2. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. bbrc.in [bbrc.in]
- 6. researchgate.net [researchgate.net]
- 7. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-indicating RP-HPLC method development and validation for determination of nine impurities in apixaban tablet dosage forms. Robustness study by quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for Apixaban related compound analysis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Apixaban and its related compounds?
A1: The most predominantly used analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] These methods are valued for their sensitivity, specificity, and ability to separate Apixaban from its impurities and degradation products.[1][6][7]
Q2: Why is the choice of a suitable analytical column critical in Apixaban analysis?
A2: The choice of column is crucial for achieving good separation and symmetrical peak shapes.[1] C18 columns are frequently used for reversed-phase chromatography of Apixaban.[1][3][7] However, issues like peak tailing can occur due to interactions between basic analytes and residual silanols on silica-based columns.[1][8] Using end-capped columns or those with polar-embedded phases can help minimize these secondary interactions.[8]
Q3: What are "matrix effects" in the context of bioanalysis of Apixaban, and how can they be minimized?
A3: Matrix effects occur when components in a biological sample (like plasma) interfere with the ionization of the target analyte in LC-MS/MS analysis, leading to ion suppression or enhancement and affecting accuracy.[9] To mitigate these effects, efficient sample preparation techniques such as protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed.[4][10] The use of a stable isotope-labeled internal standard, like Apixaban-d3 or Apixaban 13CD3, is also a common strategy to compensate for matrix effects.[2][10]
Q4: What are the typical degradation pathways for Apixaban under stress conditions?
A4: Forced degradation studies have shown that Apixaban is susceptible to degradation under acidic, basic, and oxidative conditions.[6][7] It is generally found to be stable under photolytic (UV light) and thermal stress.[1][6] Understanding these degradation pathways is essential for developing stability-indicating analytical methods.
Troubleshooting Guides
Chromatography Issues
Problem: Poor peak shape (peak tailing or fronting) is observed for Apixaban or its related compounds.
-
Possible Causes & Solutions:
Cause Recommended Solution Secondary Silanol Interactions Use an end-capped C18 column or a column with a polar-embedded phase to block or shield residual silanols.[8] Consider using a mobile phase additive like triethylamine (TEA) to mask silanol groups.[1] Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure consistent ionization. For Apixaban, a non-ionisable compound, pH control is still important for the separation of ionizable impurities. Buffering the mobile phase can improve peak symmetry.[1][8] Column Overload Reduce the injection volume or the concentration of the sample. Extra-column Volume Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume.[8] Column Contamination or Degradation Wash the column with a strong solvent or, if necessary, replace the column.
Problem: Inadequate resolution between Apixaban and its impurities.
-
Possible Causes & Solutions:
Cause Recommended Solution Suboptimal Mobile Phase Composition Optimize the mobile phase gradient, the type of organic modifier (e.g., acetonitrile vs. methanol), and the buffer composition and pH.[1] A systematic approach using Design of Experiments (DoE) can be effective in finding the optimal conditions.[11] Inappropriate Column Chemistry Experiment with different column stationary phases (e.g., C18, phenyl, cyano) to exploit different separation mechanisms. Incorrect Flow Rate or Temperature Adjust the flow rate (lower flow rates often improve resolution) and the column temperature to fine-tune the separation.[1]
LC-MS/MS Specific Issues
Problem: Low signal intensity or high background noise.
-
Possible Causes & Solutions:
Cause Recommended Solution Ion Suppression/Enhancement (Matrix Effects) Improve sample clean-up using techniques like SPE or LLE.[4] Dilute the sample if the analyte concentration is high enough. Optimize chromatographic conditions to separate the analyte from co-eluting matrix components.[9] Inefficient Ionization Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and the mobile phase composition (e.g., adding volatile additives like formic acid or ammonium formate to promote ionization).[5][10] Contaminated Mass Spectrometer Clean the ion source and other accessible components of the mass spectrometer according to the manufacturer's instructions.
Problem: Inconsistent or non-reproducible results.
-
Possible Causes & Solutions:
Cause Recommended Solution Sample Preparation Variability Ensure consistent and precise execution of the sample preparation protocol. Use an internal standard to normalize for variations in extraction recovery and matrix effects.[2][10] Analyte Instability Investigate the stability of Apixaban and its related compounds in the sample matrix and in the final extract under the storage and analytical conditions.[2][12] System Suitability Failure Regularly perform system suitability tests (e.g., replicate injections of a standard) to monitor the performance of the analytical system.[1] Address any deviations before analyzing samples.
Experimental Protocols
Representative HPLC Method for Apixaban and Related Substances
This protocol is a generalized example based on common practices found in the literature.[1][7]
-
Chromatographic System:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).[1]
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[7]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Apixaban bulk drug or a crushed tablet in a suitable diluent (e.g., a mixture of water and acetonitrile).[1]
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
-
Typical LC-MS/MS Method for Apixaban in Human Plasma
This protocol is a generalized example based on common practices found in the literature.[2][10][13]
-
Chromatographic and Mass Spectrometric Conditions:
-
Sample Preparation (Protein Precipitation): [10]
-
To 100 µL of plasma sample, add 50 µL of internal standard solution (Apixaban-d3 in methanol).
-
Add 450 µL of methanol to precipitate the proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Visual Workflow
Caption: A logical workflow for troubleshooting common issues in Apixaban analysis.
References
- 1. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. questjournals.org [questjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijpsr.com [ijpsr.com]
- 8. chromtech.com [chromtech.com]
- 9. eijppr.com [eijppr.com]
- 10. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability-indicating RP-HPLC method development and validation for determination of nine impurities in apixaban tablet dosage forms. Robustness study by quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lc-ms/ms assay for the determination of apixaban in human plasma [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. researchpublish.com [researchpublish.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Apixaban Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the identification and quantification of impurities in Apixaban. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of this widely used anticoagulant. This document summarizes key performance data, details experimental protocols, and offers a visual workflow to aid in methodological selection and implementation.
Quantitative Performance Data
The following tables summarize the performance characteristics of different analytical methods reported for the analysis of Apixaban and its impurities. These methods primarily include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).
Table 1: Performance Comparison of HPLC Methods for Apixaban Impurity Analysis
| Method | Column | Mobile Phase | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Key Findings & Reference |
| RP-HPLC | Puratis C18 (250 × 4.6mm, 5µm) | A: 0.1% TFA in waterB: Acetonitrile (Gradient) | 280 nm | >0.99 (Correlation Coefficient) | 0.31 ppm (Apixaban) | 0.96 ppm (Apixaban) | Accurate and sensitive for quantifying six potential impurities.[1][2] |
| Stability-Indicating RP-HPLC | Ascentis Express® C18 (100 x 4.6 mm, 2.7 µ) | A: Phosphate bufferB: Acetonitrile (Gradient) | 225 nm | Not Specified | Not Specified | Not Specified | Successfully separated Apixaban from its process-related and degradation impurities.[3][4][5] |
| Stability-Indicating RP-HPLC | C18 (250 mm × 4.6 mm, 5 μm) | Phosphate buffer–methanol 60:40 (v/v) (Gradient) | 220 nm | Not Specified | Not Specified | Not Specified | Robust method for analyzing Apixaban and its related substances.[6] |
| RP-HPLC | Kromasil C18 (250 mm x 4.6 mm, 5 μ) | Sodium acetate: Acetonitrile (50:50 v/v) | Not Specified | 10-50 | 0.36 | 1.09 | A simple and fast method developed as per ICH guidelines.[7] |
Table 2: Performance Comparison of UPLC and LC-MS/MS Methods for Apixaban Impurity Analysis
| Method | Column | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Key Findings & Reference |
| UPLC | Fortis Speed Core C18 (150 mm × 4.6 mm, 2.6 µm) | A: 10 mM KH2PO4 (pH 5.0):Methanol (90:10)B: 10 mM KH2PO4 (pH 5.0):ACN:Methanol (20:20:60) (Gradient) | 235 nm | 0.1 – 2.5 µg/mL (impurities) | 0.001-0.003% (impurities) | 0.002-0.009% (impurities) | Rapid and sensitive for the analysis of Apixaban and four of its impurities in tablets.[8] |
| UPLC-MS/MS | Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 µm) | A: 2.5 mM ammonium formate (pH 3.0)B: 100% methanol with 0.1% formic acid (Gradient) | ESI Positive Mode | r² ≥ 0.997 | Not Specified | 1 ng/mL | Highly sensitive method for quantifying Apixaban in human plasma.[9] |
| LC-MS/MS | C18 (150 mm × 3.0 mm, 2.7 μm) | A: pH 5.5 acetate bufferB: Acetonitrile (Gradient) | Multi-response monitoring | Not Specified | Not Specified | Not Specified | Developed for quantifying three novel genotoxic impurities of Apixaban.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are summaries of experimental protocols for key methods.
Stability-Indicating RP-HPLC Method[3][4][5]
-
Objective: To develop a stability-indicating method for the determination of process-related and degradation impurities of Apixaban.
-
Instrumentation: A High-Performance Liquid Chromatography system with a photodiode array detector.
-
Chromatographic Conditions:
-
Column: Ascentis Express® C18 (100 x 4.6 mm, 2.7 µ)
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution program is used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: 35°C
-
Detection Wavelength: 225 nm
-
-
Sample Preparation: Apixaban reference standard and samples are dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, Apixaban is subjected to stress conditions such as acid hydrolysis (e.g., 1 M HCl), base hydrolysis (e.g., 1 M NaOH), oxidation (e.g., 15% H₂O₂), photolytic degradation, and thermal stress.[3]
UPLC Method for Impurity Profiling[8]
-
Objective: To develop a rapid and sensitive UPLC method for the analysis of Apixaban and its impurities in pharmaceutical tablets.
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a UV detector.
-
Chromatographic Conditions:
-
Column: Fortis Speed Core C18 (150 mm × 4.6 mm, 2.6 µm)
-
Mobile Phase A: 10 mM potassium dihydrogen phosphate (pH 5.0) and Methanol (90:10 v/v)
-
Mobile Phase B: 10 mM Potassium dihydrogen phosphate (pH 5.0), Acetonitrile, and Methanol (20:20:60 v/v/v)
-
Gradient: A gradient elution is employed.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 3 µL
-
-
Sample Preparation: Twenty tablets are weighed, and a solution with a concentration of 500 ppm of Apixaban is prepared using a suitable diluent. The solution is sonicated and centrifuged before injection.
LC-MS/MS Method for Genotoxic Impurities[10]
-
Objective: To develop a highly sensitive method for quantifying novel genotoxic impurities of Apixaban.
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: C18 column (150 mm length × 3.0 mm width, 2.7 μm particle size)
-
Mobile Phase A: pH 5.5 acetate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient mode is utilized.
-
-
Detection: Mass spectrometry with multi-response monitoring, using specific precursor ions for each impurity.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Apixaban impurities, from initial sample handling to final data interpretation.
Caption: General workflow for the analysis of Apixaban impurities.
This guide is intended to provide a comparative overview to assist in the selection of appropriate analytical methodologies. For detailed procedural steps and validation parameters, it is essential to consult the original research articles. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, the type of impurities being monitored (process-related, degradation, or genotoxic), and the available instrumentation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 4. ijpsr.com [ijpsr.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchpublish.com [researchpublish.com]
- 9. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Genotoxic Impurities in the First-Line Oral Anticoagulant Drug, Apixaban: Computational Toxicological Evaluation and Development of a Highly Sensitive LC-MS/MS Quantification Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and UPLC for the Quantification of 4,5-Dehydro Apixaban
A detailed guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of the apixaban impurity, 4,5-Dehydro Apixaban.
In the landscape of pharmaceutical quality control, the diligent monitoring of impurities is paramount to ensure the safety and efficacy of drug products. Apixaban, a widely prescribed anticoagulant, is no exception. One of its potential process impurities is this compound, a structural analogue that requires precise and reliable analytical methods for its detection and quantification.[1] This guide provides a comprehensive comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the analysis of this critical impurity.
The fundamental principle behind both HPLC and UPLC is the separation of components in a mixture based on their differential interactions with a stationary and a mobile phase.[2] However, the evolution from HPLC to UPLC is marked by a significant reduction in stationary phase particle size (typically from 3-5 µm in HPLC to sub-2 µm in UPLC) and a substantial increase in operating pressures.[2] These technological advancements translate into notable differences in analytical performance, impacting speed, resolution, and solvent consumption.
Experimental Protocols
Detailed methodologies for the analysis of apixaban and its impurities are crucial for reproducibility and method transfer. Below are representative experimental protocols for both HPLC and UPLC, synthesized from established methods for apixaban impurity profiling.
High-Performance Liquid Chromatography (HPLC) Protocol
A robust HPLC method for the determination of apixaban and its related substances, including potential impurities like this compound, can be established as follows:
-
Column: A C18 column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is a common choice for good resolution.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: A buffer solution, such as 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might start at a lower percentage of Mobile Phase B, gradually increasing to elute more retained components.
-
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, 25°C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength of 280 nm is suitable for apixaban and its impurities.
-
Injection Volume: An injection volume of 20 µL is a common practice.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
A UPLC method offers a significant reduction in analysis time while enhancing sensitivity. A typical protocol for apixaban and its impurities is outlined below:
-
Column: A sub-2 µm particle size C18 column, for example, a 50 mm x 2.1 mm, 1.7 µm column, is characteristic of UPLC systems.
-
Mobile Phase: Similar to HPLC, a gradient elution with a buffered aqueous phase and an organic solvent is used.
-
Mobile Phase A: 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 5.0) mixed with methanol (90:10 v/v).
-
Mobile Phase B: A mixture of the same buffer, acetonitrile, and methanol (e.g., 20:20:60 v/v/v).
-
-
Flow Rate: A lower flow rate, such as 0.5 mL/min, is typically used with the smaller column dimensions.
-
Column Temperature: A slightly elevated temperature, for example, 40°C, can improve peak shape and reduce viscosity.
-
Detection: UV detection at 235 nm is an alternative wavelength that can be employed.
-
Injection Volume: A smaller injection volume, typically around 3 µL, is used in UPLC to prevent column overloading.
Performance Data Comparison
| Parameter | HPLC | UPLC |
| Instrumentation | Standard HPLC System | UPLC System (High-Pressure Capability) |
| Column Particle Size | 3 - 5 µm | < 2 µm |
| Typical Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |
| Operating Pressure | Lower | Significantly Higher |
| Run Time | Longer | Shorter |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Good | Higher |
| Resolution | Good | Excellent |
Table 1: General Comparison of HPLC and UPLC Systems
| Performance Metric | Representative HPLC Method | Representative UPLC Method |
| Run Time | ~40 - 60 minutes | ~5 - 15 minutes |
| Limit of Detection (LOD) | ~0.01% - 0.03% for impurities | ~0.001% - 0.003% for impurities |
| Limit of Quantification (LOQ) | ~0.03% - 0.1% for impurities | ~0.003% - 0.01% for impurities |
| Resolution of Impurities | Baseline separation achievable | Excellent peak separation |
Table 2: Quantitative Performance Comparison for Apixaban Impurity Analysis
Visualizing the Workflow and Comparison
To further clarify the experimental process and the key differences between the two techniques, the following diagrams are provided.
Conclusion
The choice between HPLC and UPLC for the analysis of this compound will depend on the specific needs of the laboratory. HPLC remains a reliable and cost-effective workhorse for routine quality control where high throughput is not the primary driver. Its robustness and the wealth of established methods make it a dependable choice.
Conversely, for laboratories focused on high-throughput screening, rapid method development, and achieving the lowest possible detection limits for impurities, UPLC presents a clear advantage. The significant reduction in run time and solvent consumption offered by UPLC can lead to long-term cost savings and increased laboratory efficiency. The enhanced resolution and sensitivity of UPLC are particularly beneficial when dealing with complex impurity profiles or when stringent regulatory limits must be met.
Ultimately, the cross-validation of methods between these two platforms is essential for ensuring data integrity and providing flexibility in analytical workflows. As regulatory expectations for impurity control continue to evolve, the adoption of advanced techniques like UPLC is likely to become increasingly prevalent in the pharmaceutical industry.
References
A Guide to Inter-Laboratory Comparison of Apixaban Impurity Analysis
This guide provides a comparative overview of analytical methodologies for the quantification of impurities in the anticoagulant drug, Apixaban. It is designed for researchers, scientists, and professionals in drug development to understand the nuances of impurity analysis and to facilitate the design of inter-laboratory comparison studies. The information presented is a synthesis of published analytical methods and provides a framework for assessing the performance of different laboratories and techniques in ensuring the quality and safety of Apixaban.
Introduction to Apixaban and its Impurities
Apixaban is a potent, orally bioavailable, and selective inhibitor of coagulation factor Xa, widely prescribed for the prevention of stroke and systemic embolism.[] The manufacturing process of Apixaban, as well as degradation over time, can lead to the formation of various impurities.[] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug. Therefore, robust and reliable analytical methods are crucial for their identification and quantification.[2][3]
Commonly reported impurities of Apixaban include process-related impurities and degradation products.[4][5] Several analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry detectors, have been developed and validated for the analysis of these impurities.[6][7][8]
Hypothetical Inter-Laboratory Comparison Data
To illustrate the potential variability and comparability of results from different analytical settings, the following table summarizes hypothetical data from three virtual laboratories. These laboratories have analyzed the same batch of Apixaban for a set of known impurities using different validated chromatographic methods.
| Impurity Name | Laboratory 1 (UPLC-UV) | Laboratory 2 (HPLC-UV) | Laboratory 3 (LC-MS) | Mean Value (%) | Standard Deviation |
| Imp-1 | 0.08% | 0.09% | 0.08% | 0.083% | 0.006 |
| Imp-2 | 0.12% | 0.11% | 0.12% | 0.117% | 0.006 |
| Imp-3 | 0.05% | 0.06% | 0.05% | 0.053% | 0.006 |
| Imp-4 | Not Detected | 0.03% | 0.02% | 0.025% | 0.007 |
| Imp-5 | 0.07% | 0.08% | 0.07% | 0.073% | 0.006 |
| Imp-6 | Not Detected | Not Detected | 0.01% | 0.010% | - |
This data is for illustrative purposes only and does not represent results from an actual inter-laboratory study.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of analytical results. Below are representative experimental protocols for the HPLC and UPLC methods used in the hypothetical comparison.
3.1. UPLC-UV Method for Apixaban Impurity Analysis
This method is designed for the rapid and sensitive determination of Apixaban and its related impurities.
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector.
-
Column: A C18 stationary phase column with dimensions of 100 mm x 2.1 mm and a particle size of 1.7 µm is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.5 min: 90-10% B
-
6.5-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh and dissolve the Apixaban sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
3.2. RP-HPLC Method for Apixaban Impurity Analysis
This method provides a robust and reliable separation of Apixaban from its process-related and degradation impurities.[5]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 core-shell column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size) can be used for efficient separation.[9]
-
Mobile Phase A: Phosphate buffer (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient would run from a low to a high percentage of acetonitrile over a period of 30-40 minutes to ensure the elution of all impurities.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare the sample solution at a concentration of about 1 mg/mL in the diluent. Spiked solutions with known impurities are used for validation and peak identification.[4]
Visualizations
4.1. Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for Apixaban impurity analysis.
References
- 2. CN113121577A - Apixaban impurity and synthesis method thereof - Google Patents [patents.google.com]
- 3. Analysis and Control of Organic Impurities in Apixaban [journal11.magtechjournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchpublish.com [researchpublish.com]
- 9. ijpsr.com [ijpsr.com]
Apixaban vs. 4,5-Dehydro Apixaban: A Comparative Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of Apixaban, a widely used anticoagulant, and its process-related impurity, 4,5-Dehydro Apixaban. The information presented is collated from various stability-indicating assays and forced degradation studies to offer an objective overview for research and drug development purposes. While direct comparative stability studies are not extensively available in public literature, this guide synthesizes existing data on Apixaban's stability with the known chemical properties of this compound to infer their relative stability profiles.
Executive Summary
Apixaban demonstrates notable stability under photolytic, thermal, and oxidative stress conditions. However, it is susceptible to degradation under hydrolytic (acidic and alkaline) conditions. The presence of a double bond in the dihydropyrazolo[3,4-c]pyridine core of this compound suggests a higher susceptibility to oxidative degradation compared to the saturated ring of Apixaban. This structural difference is a key determinant in their comparative stability.
Data Presentation: Forced Degradation Studies of Apixaban
The following table summarizes the typical degradation behavior of Apixaban under various stress conditions as reported in several studies. This data provides a baseline for understanding the stability profile of Apixaban.
| Stress Condition | Reagents and Duration | Observation | Percentage Degradation (Approximate) |
| Acid Hydrolysis | 1 M HCl, heated at 60-100°C for 3-24 hours | Significant degradation | Up to 34.1%[1] |
| Alkaline Hydrolysis | 0.5 M - 1 M NaOH, heated at 60-100°C for 2-3 hours | Significant degradation | Up to 8.5%[1] |
| Oxidative Degradation | 6% - 15% v/v H₂O₂, at room temperature or heated up to 45°C for up to 48 hours | Generally stable, with slight degradation in some studies | Up to 9.0%[1] |
| Thermal Degradation | 80-105°C for 7-8 days | Stable | Up to 3.65%[1] |
| Photolytic Degradation | Exposed to UV light (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux-hours) for up to 8 days | Stable | Up to 6.1%[1] |
Comparative Stability Profile
| Feature | Apixaban | This compound | Rationale for Difference |
| Chemical Structure | Saturated 4,5-dihydropyrazolo[3,4-c]pyridine core | Unsaturated bond between the 4th and 5th positions of the pyrazolo[3,4-c]pyridine core[2] | The presence of a C=C double bond in this compound introduces a site of potential reactivity. |
| Hydrolytic Stability | Susceptible to both acidic and alkaline hydrolysis, leading to the formation of several degradation products.[1][3][4] | While specific data is limited, the core lactam and amide functionalities are present, suggesting a similar susceptibility to hydrolysis. | Both molecules share key hydrolyzable functional groups. |
| Oxidative Stability | Relatively stable under oxidative stress. | The 4,5-dehydro moiety is susceptible to oxidation by agents like hydrogen peroxide or potassium permanganate.[2] | The electron-rich double bond in this compound is a prime target for electrophilic attack by oxidizing agents, potentially leading to epoxide formation or ring-opening.[2] |
| Photolytic Stability | Stable. | Data not available, but the extended conjugation in the core ring system could potentially increase photosensitivity compared to Apixaban. | Increased conjugation can sometimes lead to greater absorption of UV/visible light, increasing the potential for photochemical reactions. |
| Thermal Stability | Stable. | Data not available, but likely to be comparable to Apixaban in the absence of other reactive species. | The core structures are largely similar in terms of thermal stability of the ring systems themselves. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the stability testing of Apixaban. These protocols can be adapted for a comparative study of this compound.
Forced Degradation Study Protocol
This protocol outlines the typical stress conditions used to evaluate the stability of Apixaban:
-
Preparation of Stock Solution: A stock solution of Apixaban (e.g., 1 mg/mL) is prepared in a suitable solvent such as a mixture of water and acetonitrile.
-
Acid Hydrolysis: The stock solution is treated with 1 M hydrochloric acid and heated at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24 hours). The solution is then neutralized with an equivalent amount of 1 M sodium hydroxide.
-
Alkaline Hydrolysis: The stock solution is treated with 1 M sodium hydroxide and heated under similar conditions as the acid hydrolysis. The solution is then neutralized with 1 M hydrochloric acid.
-
Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 15% v/v) and kept at room temperature or slightly elevated temperature for a defined time (e.g., 24 hours).
-
Thermal Degradation: The solid drug substance or a solution is exposed to dry heat in a calibrated oven (e.g., 105°C) for an extended period (e.g., 7 days).
-
Photolytic Degradation: The drug solution is exposed to a combination of UV and visible light in a photostability chamber. The total illumination should be controlled (e.g., 1.2 million lux hours for visible light and 200 watt-hours/m² for UV light).
-
Analysis: All stressed samples are diluted appropriately and analyzed by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for the analysis of Apixaban and its degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with a mixture of a phosphate or ammonium formate buffer and an organic solvent like acetonitrile is common.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of around 220-280 nm is suitable for Apixaban and its impurities.
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, 35°C.
Visualizations
Experimental Workflow for Comparative Stability Testing
Caption: Workflow for comparative stability testing of Apixaban and this compound.
Postulated Degradation Pathway of Apixaban under Hydrolytic Conditions
Caption: Simplified degradation pathways of Apixaban under hydrolytic stress.
References
- 1. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 1074549-89-5 | Benchchem [benchchem.com]
- 3. Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Column Performance for Apixaban Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of various High-Performance Liquid Chromatography (HPLC) columns for the analysis of Apixaban. The data presented is compiled from a variety of published analytical methods, offering a comprehensive overview to aid in column selection and method development for research, quality control, and drug development applications.
Comparative Performance of HPLC Columns for Apixaban
The selection of an appropriate HPLC column is critical for achieving accurate and robust quantification of Apixaban. The following table summarizes the performance of different columns based on key chromatographic parameters.
| HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Kromacil® C18 (250 mm × 4.6 mm, 5 µm) | Gradient: Phosphate buffer and Acetonitrile | 1.0 | 225 | ~25 (for last eluting impurity) | < 2.0 | > 10,000 |
| Ascentis Express® C18 (100 mm × 4.6 mm, 2.7 µm) | Gradient: Phosphate buffer and Acetonitrile | 1.0 | 225 | ~25 (for last eluting impurity) | < 2.0 | > 10,000 |
| Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm) | Buffer (pH 4.0) and Acetonitrile (50:50 v/v) | 1.2 | 230 | 2.2 | Not Reported | Not Reported |
| Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) | Gradient: Potassium dihydrogen orthophosphate buffer (0.01 M, pH 4.5 with TEA) and Methanol | 1.0 | 220 | 13.6 | 1.12 | 65887 |
| Generic C18 (250mm x 4.6mm, 5µm) | Water: Acetonitrile (40:60 v/v) | Not Reported | 280 | Not Reported | Not Reported | Not Reported |
| BDS Hypersil C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile and Trifluoroacetic acid (48:52 v/v) | 0.9 | 210 | Not Reported | < 2.0 | Not Reported |
| Octadecylsilane bonded C18 (25cm x 4.6mm, 5µm) | Phosphate buffer (pH 4.0) and Acetonitrile (50:50) | 1.0 | 278 | 6.01 | Not Reported | Not Reported |
| Fortis© C8 (50 × 4.6 mm, 5 µm) | Not Reported | Not Reported | Not Reported | 8.989 | Symmetric | Not Reported |
Key Performance Insights
Several studies have highlighted the utility of C18 columns for Apixaban analysis, with variations in column dimensions and particle sizes affecting analysis time and efficiency.[1][2][3] Core-shell columns, such as the Ascentis Express® C18, have demonstrated the ability to provide performance comparable to UPLC on conventional HPLC systems, offering a significant reduction in run time compared to traditional fully porous particle columns.[1] For instance, a switch from a Kromacil® C18 to an Ascentis Express® C18 column reduced the retention time of the last eluting impurity from 50 minutes to 25 minutes.[1]
While C18 columns are predominantly used, C8 columns can also be employed and may offer advantages in terms of different selectivity or faster analysis for less hydrophobic compounds.[4][5] The choice between C18 and C8 columns often depends on the specific requirements of the analysis, such as the need to separate Apixaban from its impurities or other active pharmaceutical ingredients.[5][6] C18 columns, with their longer alkyl chains, generally provide greater retention and are well-suited for separating complex mixtures.[5][7]
Experimental Workflow for Apixaban HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of Apixaban using HPLC.
Caption: A flowchart illustrating the key stages of Apixaban analysis by HPLC.
Experimental Protocols
The methodologies outlined below are representative of the procedures found in the cited literature for the HPLC analysis of Apixaban.
Preparation of Standard Solution
A stock solution of Apixaban is typically prepared by accurately weighing a known amount of Apixaban reference standard and dissolving it in a suitable solvent, which is often the mobile phase or a component of it like acetonitrile or methanol.[3][8] This stock solution is then serially diluted to prepare working standard solutions of desired concentrations.[3] For instance, a 1000 µg/mL stock solution can be prepared by dissolving 10 mg of Apixaban in 10 mL of the mobile phase.[3]
Preparation of Sample Solution
For the analysis of pharmaceutical dosage forms, a number of tablets are weighed and finely powdered.[3][8] An amount of powder equivalent to a specific dose of Apixaban is then weighed and transferred to a volumetric flask.[3] The drug is extracted using a suitable solvent, often with the aid of sonication to ensure complete dissolution.[8] The resulting solution is then filtered and diluted as necessary to fall within the linear range of the calibration curve.[3]
Chromatographic Conditions
-
Columns: As detailed in the comparison table, various C18 and C8 columns are used.[1][2][4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.[1][3][8] The pH of the aqueous phase and the ratio of the organic modifier are critical parameters that are optimized to achieve the desired separation.
-
Flow Rate: Flow rates typically range from 0.9 to 1.2 mL/min.[8][9]
-
Detection: UV detection is the most common method, with wavelengths ranging from 210 nm to 280 nm.[3][8][10] The selection of the detection wavelength is based on the UV absorbance spectrum of Apixaban.[3][8]
-
Column Temperature: The column temperature is often maintained at a constant value, for example, 35°C, to ensure reproducible retention times.[1]
Method Validation
The analytical methods are validated according to ICH guidelines to ensure they are suitable for their intended purpose.[3] Validation parameters typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3]
References
- 1. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 2. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 7. pharmasciences.in [pharmasciences.in]
- 8. birzeit.edu [birzeit.edu]
- 9. wisdomlib.org [wisdomlib.org]
- 10. questjournals.org [questjournals.org]
Detecting 4,5-Dehydro Apixaban: A Comparative Guide to Analytical Limits
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for 4,5-Dehydro Apixaban, a potential impurity of the anticoagulant Apixaban. The data presented is compiled from various analytical methods, offering a baseline for selecting the most suitable technique for specific research needs.
Performance Comparison of Analytical Methods
The sensitivity of an analytical method is a critical factor in impurity profiling. The following tables summarize the reported LOD and LOQ values for Apixaban and its related impurities, including those that provide a reasonable proxy for this compound, determined by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Table 1: Limit of Detection (LOD) and Quantification (LOQ) for Apixaban and its Impurities by HPLC
| Analyte | Method | LOD | LOQ |
| Apixaban | RP-HPLC | 0.31 ppm (~0.31 µg/mL) | 0.96 ppm (~0.96 µg/mL) |
| Apixaban Impurity 1 | RP-HPLC | 0.25 ppm (~0.25 µg/mL) | 0.76 ppm (~0.76 µg/mL) |
| Apixaban Impurity 2 | RP-HPLC | 0.40 ppm (~0.40 µg/mL) | 1.22 ppm (~1.22 µg/mL) |
| Apixaban Impurity 3 | RP-HPLC | 0.33 ppm (~0.33 µg/mL) | 1.01 ppm (~1.01 µg/mL) |
| Apixaban Impurity 4 | RP-HPLC | 0.36 ppm (~0.36 µg/mL) | 1.08 ppm (~1.08 µg/mL) |
| Apixaban Impurity 5 | RP-HPLC | 0.51 ppm (~0.51 µg/mL) | 1.54 ppm (~1.54 µg/mL) |
| Apixaban Impurity 6 | RP-HPLC | 0.11 ppm (~0.11 µg/mL) | 0.34 ppm (~0.34 µg/mL) |
| Apixaban | RP-HPLC | 0.05 µg/mL | 0.15 µg/mL[1] |
| Apixaban Related Substance 1 (RS1) | RP-HPLC | 0.008 µg/mL | 0.024 µg/mL[1] |
| Apixaban Related Substance 2 (RS2) | RP-HPLC | 0.009 µg/mL | 0.026 µg/mL[1] |
Table 2: Limit of Detection (LOD) and Quantification (LOQ) for Apixaban and its Impurities by UPLC
| Analyte | Method | LOD | LOQ |
| Apixaban | UPLC | 0.002% | 0.005% |
| Acid Impurity | UPLC | 0.002% | 0.007% |
| MPD4 Impurity | UPLC | 0.002% | 0.007% |
| APIX1B Impurity | UPLC | 0.003% | 0.009% |
| N-Formyl Impurity | UPLC | 0.001% | 0.003% |
| Methyl Ester Impurity | UPLC | 0.001% | 0.002% |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the determination of Apixaban and its impurities using RP-HPLC.
Caption: A generalized workflow for the analysis of Apixaban and its impurities by RP-HPLC.
Detailed Experimental Protocol: RP-HPLC Method for Apixaban and its Impurities
This protocol is a representative example for the determination of Apixaban and its related substances by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chemicals and Reagents
-
Apixaban reference standard
-
This compound reference standard (if available) or other relevant impurity standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer salts (e.g., potassium dihydrogen phosphate)
3. Chromatographic Conditions
-
Column: Puratis C18 (250 mm x 4.6 mm, 5 µm) or equivalent[2]
-
Mobile Phase A: 0.1% TFA in Water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Program:
-
A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes. The exact gradient program should be optimized based on the specific column and system.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C[2]
-
Detection Wavelength: 280 nm[2]
-
Injection Volume: 10 µL
4. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water is commonly used.
-
Standard Stock Solution: Accurately weigh and dissolve the Apixaban reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Impurity Stock Solution: If available, prepare a stock solution of this compound or other impurities in a similar manner.
-
Working Standard Solution: Dilute the stock solutions with the diluent to a suitable concentration for analysis (e.g., 100 µg/mL for Apixaban).
-
Sample Solution: Accurately weigh and dissolve the Apixaban bulk drug or formulation in the diluent to achieve a similar concentration as the working standard solution.
5. System Suitability
-
Before sample analysis, inject the working standard solution multiple times (e.g., five or six replicates).
-
The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is less than 2.0% and other system suitability parameters (e.g., tailing factor, theoretical plates) meet the predefined criteria.
6. Analysis
-
Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peaks of interest.
7. Calculation
-
The amount of this compound or other impurities in the sample can be calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Logical Relationship of Method Validation Parameters
The validation of an analytical method ensures its reliability and suitability for its intended purpose. The following diagram illustrates the logical relationship between key validation parameters as per ICH guidelines.
Caption: Interdependence of key analytical method validation parameters.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 4,5-Dehydro Apixaban
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential procedural information for the proper disposal of 4,5-Dehydro Apixaban, an impurity of the anticoagulant Apixaban. While specific institutional and local regulations must always be followed, this document outlines the critical steps and considerations for managing this compound as chemical waste.
Core Disposal Principles
The disposal of any chemical, including this compound, should be approached with a clear understanding of its potential hazards. The primary goal is to minimize health and environmental risks.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.[1][3]
Quantitative Disposal Considerations
| Consideration | Guideline | Rationale |
| Waste Minimization | Order only the smallest quantity of this compound required for your research.[4] | Reduces the volume of waste generated and associated disposal costs and risks.[4] |
| Container Management | Use appropriate, clearly labeled, and sealed containers for waste.[4][5] | Prevents leaks, spills, and accidental mixing of incompatible chemicals. |
| Satellite Accumulation | Store waste in a designated Satellite Accumulation Area.[4] | Ensures proper segregation and secondary containment of hazardous materials. |
| Acutely Toxic Waste | For acutely toxic chemicals ("P-list"), a maximum of one quart of liquid or one kilogram of solid may be accumulated at a time.[4] | Adherence to regulatory limits for highly hazardous waste. While this compound's classification is not specified, this is a best practice for potent pharmaceutical compounds. |
| Disposal Method | Offer excess and expired materials to a licensed hazardous material disposal company.[6] Incineration is a potential disposal method.[6] | Ensures that the chemical is destroyed in a controlled and environmentally sound manner. |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the general procedure for the disposal of this compound from a laboratory setting.
1. Hazard Assessment:
-
Obtain and review the Safety Data Sheet (SDS) for this compound or a closely related compound if the specific SDS is unavailable.[1] The SDS for a related compound, "Apixaban Impurity A," suggests it is not classified as a hazardous chemical by OSHA, but professional disposal is still recommended.[6]
-
The SDS for Apixaban indicates that it may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.[7] Assume this compound may have similar properties.
2. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]
3. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Collect solid waste in a designated, properly labeled hazardous waste container.
-
For solutions containing this compound, collect them in a compatible, sealed, and labeled liquid waste container.
4. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[8]
5. Storage:
-
Store the waste container in a designated Satellite Accumulation Area that is secure and has secondary containment.[4]
6. Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[3][4] Provide them with all necessary information about the waste.
7. Decontamination:
-
Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.[8]
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. slu.edu [slu.edu]
Personal protective equipment for handling 4,5-Dehydro Apixaban
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4,5-Dehydro Apixaban, an impurity of the anticoagulant Apixaban. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2] The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves, double-gloved | Prevents skin contact. Double gloving is recommended when handling potent compounds.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and accidental splashes. |
| Lab Coat | Full-length, long-sleeved lab coat with tight-fitting cuffs | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use of a certified chemical fume hood | Minimizes inhalation of the powdered compound.[4] |
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date PPE requirements.[1]
Handling Procedures
Safe handling practices are crucial to minimize exposure and prevent contamination.[2]
Preparation and Weighing:
-
Handle this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing papers.
-
Clean all surfaces thoroughly after each use.
Dissolution:
-
The compound is soluble in methanol (MEOH).[5]
-
When dissolving, add the solvent slowly to the solid to avoid splashing.
-
Keep the container covered as much as possible during the process.
General Practices:
-
Avoid creating dust.
-
Do not eat, drink, or apply cosmetics in the laboratory.[6]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]
-
Ensure eyewash stations and safety showers are readily accessible.[2]
Storage and Disposal
Proper storage and disposal are critical for safety and regulatory compliance.
| Aspect | Guideline |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8 °C.[5] |
| Disposal | Dispose of waste, including empty containers, contaminated PPE, and unused material, in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
This structured approach ensures that all safety measures are considered at each step of the handling process, from initial preparation to final cleanup. By integrating these practices into your standard operating procedures, you can significantly mitigate the risks associated with handling potent pharmaceutical compounds like this compound.
References
- 1. Dehydro Apixaban Impurity | CAS No: 1074549-89-5 [aquigenbio.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. osha.gov [osha.gov]
- 4. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
- 6. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
